1-(Benzo[d]oxazol-2-yl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNHSDWCQINSDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561855 | |
| Record name | 1-(1,3-Benzoxazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122433-29-8 | |
| Record name | 1-(1,3-Benzoxazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Benzo[d]oxazol-2-yl)ethanone: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Benzo[d]oxazol-2-yl)ethanone, also known as 2-acetylbenzoxazole, is a heterocyclic ketone built upon the benzoxazole scaffold. The benzoxazole ring system is a prominent feature in a multitude of pharmacologically active compounds, recognized for its ability to interact with various biological targets. This privileged structure is considered a "master key" in medicinal chemistry, unlocking a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological significance of this compound and its derivatives, aimed at facilitating its application in research and drug development.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzene ring fused to an oxazole ring, with an acetyl group substituted at the 2-position of the oxazole moiety.
Structure:
Chemical Identity:
-
IUPAC Name: 1-(1,3-benzoxazol-2-yl)ethanone[3]
-
Synonyms: 2-Acetylbenzoxazole, Ethanone, 1-(2-benzoxazolyl)-[4]
-
CAS Number: 122433-29-8[3]
-
Molecular Formula: C₉H₇NO₂[3]
-
Molecular Weight: 161.16 g/mol [4]
Physicochemical Properties
| Property | Value | Source/Notes |
| Physical Form | Solid | [5] |
| Melting Point | 109 °C | Data for the analogous 1-(Benzo[d]thiazol-2-yl)ethanone.[6] |
| Boiling Point | 301.9 ± 25.0 °C | Predicted value for 1-(Benzo[d]thiazol-2-yl)ethanone.[6] |
| Solubility | No data available | --- |
| Purity | Typically ≥97% | [5] |
| Storage | Sealed in dry, 2-8°C | [5] |
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. The following table summarizes expected and reported data for closely related benzoxazole derivatives to aid in characterization.[7][8]
| Technique | Data |
| ¹H NMR | Expected signals for the aromatic protons of the benzoxazole ring system (typically in the range of δ 7.0-8.0 ppm) and a singlet for the methyl protons of the acetyl group (around δ 2.5-2.7 ppm).[7] |
| ¹³C NMR | Expected signals for the carbonyl carbon of the ketone (around δ 180-190 ppm), carbons of the benzoxazole ring, and the methyl carbon.[7] |
| Mass Spectrometry (MS) | Expected molecular ion peak (M+) at m/z = 161.16. Fragmentation may involve the loss of the acetyl group.[1] |
| Infrared (IR) Spectroscopy | Expected characteristic absorption bands for the C=O stretching of the ketone (around 1700 cm⁻¹), C=N stretching of the oxazole ring, and C=C stretching of the aromatic ring.[1] |
Synthesis and Experimental Protocols
The synthesis of 2-substituted benzoxazoles, including this compound, is commonly achieved through the condensation of 2-aminophenol with a suitable carboxylic acid derivative or a β-dicarbonyl compound.[9]
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Condensation of 2-Aminophenol with Ethyl Acetoacetate
This protocol is a general procedure based on common methods for the synthesis of 2-substituted benzoxazoles.[9]
Materials:
-
2-Aminophenol
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
-
Sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a round-bottom flask, add 2-aminophenol (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Add polyphosphoric acid (PPA) as a catalyst and solvent. The amount of PPA should be sufficient to ensure good mixing.
-
Heat the reaction mixture with stirring at a temperature between 120-160 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent.
-
Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.
Biological Significance and Drug Development Potential
The benzoxazole scaffold is a cornerstone in medicinal chemistry due to its wide range of biological activities.[2] Derivatives of benzoxazole have shown significant potential in various therapeutic areas.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of benzoxazole derivatives.[2][6][10] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[6] The structural similarity of the benzoxazole nucleus to purine bases allows it to interact with biological macromolecules, contributing to its cytotoxic effects.[11]
Antimicrobial Activity
Benzoxazole derivatives have also been extensively investigated for their antimicrobial properties against a broad spectrum of bacteria and fungi.[1][12] The mechanism of action is often attributed to the inhibition of essential microbial enzymes. For instance, some derivatives have been found to target DNA gyrase, an enzyme vital for bacterial DNA replication.[1]
General Workflow for Biological Evaluation
Caption: A generalized workflow for the biological evaluation of benzoxazole derivatives.
Conclusion
This compound is a valuable heterocyclic compound that serves as a key building block for the synthesis of more complex molecules with significant pharmacological potential. While specific experimental data for this compound is limited, the broader class of benzoxazole derivatives has demonstrated a wide array of biological activities, particularly in the areas of oncology and infectious diseases. This technical guide provides a foundational understanding of its chemical properties, a general methodology for its synthesis, and an overview of the biological relevance of the benzoxazole scaffold, which should aid researchers and drug development professionals in their efforts to explore and utilize this promising chemical entity. Further research is warranted to fully characterize this compound and to explore the therapeutic potential of its derivatives.
References
- 1. Synthesis and antimicrobial activities of some new 2-substituted benzoxazole/benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. This compound - CAS:122433-29-8 - Sunway Pharm Ltd [3wpharm.com]
- 5. This compound | 122433-29-8 [sigmaaldrich.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. rsc.org [rsc.org]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. rsc.org [rsc.org]
- 11. jocpr.com [jocpr.com]
- 12. Synthesis and antimicrobial activities of 2-[(alpha-methylbenzylidene)-hydrazino]benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
2-acetylbenzoxazole synthesis from o-aminophenol
An In-depth Technical Guide to the Synthesis of 2-Acetylbenzoxazole from o-Aminophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a primary synthetic route for producing 2-acetylbenzoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The core methodology detailed herein is the acid-catalyzed condensation and cyclization of o-aminophenol with a suitable acetyl source, such as ethyl acetoacetate, facilitated by polyphosphoric acid (PPA). This document outlines the reaction mechanism, a detailed experimental protocol, and a summary of expected analytical data. Visualizations of the reaction pathway and experimental workflow are provided to ensure clarity and reproducibility for researchers in organic synthesis and drug development.
Introduction
Benzoxazoles are a class of bicyclic heterocyclic compounds containing fused benzene and oxazole rings. This structural motif is a key component in a wide array of pharmacologically active molecules and functional materials. The substituent at the 2-position of the benzoxazole ring plays a critical role in defining the molecule's chemical properties and biological activity. 2-Acetylbenzoxazole, in particular, serves as a versatile intermediate, with its ketone functionality providing a handle for further chemical modifications, such as the synthesis of Schiff bases, hydrazones, or more complex heterocyclic systems.
The synthesis of benzoxazoles is most commonly achieved through the condensation of o-aminophenols with various carbonyl-containing compounds.[1] The method described in this guide, utilizing polyphosphoric acid (PPA), is a robust and widely employed strategy for promoting the necessary condensation and cyclodehydration steps in a single pot.[2][3][4][5]
Reaction Mechanism and Pathway
The synthesis of 2-acetylbenzoxazole from o-aminophenol and ethyl acetoacetate in polyphosphoric acid proceeds through a multi-step mechanism involving condensation, intramolecular cyclization, and dehydration.
-
Enamine Formation: The reaction initiates with the nucleophilic attack of the amino group of o-aminophenol on the more electrophilic ketone carbonyl of ethyl acetoacetate. This is followed by dehydration to form an enamine intermediate.
-
Intramolecular Cyclization: The phenolic hydroxyl group, activated by the acidic PPA medium, performs a nucleophilic attack on the ester carbonyl carbon of the enamine intermediate. This key step forms a five-membered heterocyclic ring.
-
Dehydration and Tautomerization: The resulting tetrahedral intermediate eliminates a molecule of ethanol. The final stable aromatic 2-acetylbenzoxazole is formed after dehydration and tautomerization, driven by the formation of the conjugated benzoxazole system. PPA serves as both the catalyst and a powerful dehydrating agent to drive the reaction to completion.[4][5]
The overall signaling pathway for this chemical transformation is illustrated below.
Caption: Proposed reaction mechanism for the synthesis of 2-acetylbenzoxazole.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of 2-substituted benzoxazoles using polyphosphoric acid.[2][3]
Materials and Reagents:
-
o-Aminophenol
-
Ethyl Acetoacetate
-
Polyphosphoric Acid (PPA)
-
Ice Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a mechanical stirrer
-
Heating mantle with temperature control
-
Condenser
-
Beaker (large)
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add o-aminophenol (e.g., 10 mmol, 1.09 g) and ethyl acetoacetate (e.g., 11 mmol, 1.1 eq).
-
Addition of PPA: Carefully add polyphosphoric acid (e.g., 30-40 g) to the flask. Note: PPA is highly viscous; warming it slightly (to ~60 °C) can facilitate handling.[4]
-
Heating: Heat the reaction mixture with stirring. A typical temperature profile involves heating at 80-90 °C for 1-2 hours, followed by an increase to 120-140 °C for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, allow the mixture to cool to approximately 60-70 °C. Carefully and slowly pour the viscous mixture onto a large beaker filled with crushed ice or ice water with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization: Slowly neutralize the acidic aqueous solution by adding saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 2-acetylbenzoxazole.
-
Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure product.
The following diagram outlines the general experimental workflow.
Caption: Step-by-step workflow for the synthesis and purification of 2-acetylbenzoxazole.
Data Presentation
The successful synthesis of 2-acetylbenzoxazole should be confirmed by standard analytical techniques. The following tables summarize the expected reaction parameters and analytical data based on analogous syntheses.
Table 1: Representative Reaction Parameters
| Parameter | Value |
| Reactant Ratio | 1.0 : 1.1 (o-Aminophenol : Ethyl Acetoacetate) |
| Catalyst/Solvent | Polyphosphoric Acid (PPA) |
| Temperature | 120-140 °C |
| Reaction Time | 3-6 hours |
| Typical Yield | 65-85% (Post-purification) |
Table 2: Expected Analytical Data for 2-Acetylbenzoxazole
| Analysis | Expected Result |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₉H₇NO₂ |
| Molecular Weight | 161.16 g/mol |
| ¹H NMR (CDCl₃) | δ ~7.8-7.4 (m, 4H, Ar-H), δ ~2.8 (s, 3H, -COCH₃) |
| ¹³C NMR (CDCl₃) | δ ~193 (C=O), ~163 (C-2), ~150, ~141, ~127, ~125, ~120, ~111 (Ar-C), ~27 (-CH₃) |
| IR (KBr, cm⁻¹) | ~1700 (C=O stretch), ~1620 (C=N stretch), ~1560, 1450 (Ar C=C stretch) |
| Mass Spec (EI) | m/z 161 (M⁺), 146 ([M-CH₃]⁺), 118 ([M-COCH₃]⁺) |
Note: Exact spectral values (δ in ppm, ν in cm⁻¹) may vary slightly depending on the solvent and instrument used.
Conclusion
The polyphosphoric acid-catalyzed reaction of o-aminophenol and ethyl acetoacetate provides an effective and direct route to 2-acetylbenzoxazole. The methodology is robust, relies on readily available starting materials, and generally provides good yields. This technical guide offers a foundational protocol and mechanistic understanding intended to aid researchers in synthesizing this valuable heterocyclic intermediate for applications in drug discovery, agrochemicals, and materials science. Further optimization of reaction conditions may be performed to improve yields and purity based on specific laboratory capabilities.
References
- 1. BJOC - Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-Ethylbenzoxazole Assisted with Microwave and Ultrasonic Wave [btbuspxb.com]
- 4. ccsenet.org [ccsenet.org]
- 5. researchgate.net [researchgate.net]
Spectroscopic Profile of 1-(Benzo[d]oxazol-2-yl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-(Benzo[d]oxazol-2-yl)ethanone, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published, aggregated spectral data for this specific compound, this guide presents a detailed analysis of expected values derived from spectral data of closely related benzoxazole and ethanone derivatives. This guide also includes detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are broadly applicable to the characterization of such heterocyclic compounds.
Chemical Structure and Properties
-
IUPAC Name: 1-(1,3-Benzoxazol-2-yl)ethanone
-
Molecular Formula: C₉H₇NO₂
-
Molecular Weight: 161.16 g/mol
-
CAS Number: 122433-29-8[1]
-
Physical Form: Solid[1]
Spectroscopic Data Summary
The following tables summarize the anticipated quantitative data for this compound based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.80 - 7.70 | m | 2H | Aromatic (H-4, H-7) |
| ~7.50 - 7.40 | m | 2H | Aromatic (H-5, H-6) |
| ~2.80 | s | 3H | -C(=O)CH₃ |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). The exact chemical shifts and coupling constants of the aromatic protons (H-4, H-5, H-6, and H-7) will depend on their specific electronic environments.
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~188 | C=O (Ketone) |
| ~158 | C-2 (Oxazole ring) |
| ~150 | C-7a (Bridgehead) |
| ~141 | C-3a (Bridgehead) |
| ~127 | Aromatic CH |
| ~126 | Aromatic CH |
| ~121 | Aromatic CH |
| ~112 | Aromatic CH |
| ~26 | -CH₃ |
Note: The assignments for the aromatic carbons are approximate and may require 2D NMR techniques for definitive confirmation.
Table 3: Predicted IR Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 - 2850 | Weak | Aliphatic C-H stretch |
| ~1700 | Strong | C=O stretch (Ketone) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1570 | Medium-Strong | C=N stretch (Oxazole ring) |
| ~1250 | Strong | C-O-C stretch (Oxazole ring) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 161 | High | [M]⁺ (Molecular Ion) |
| 146 | Medium | [M - CH₃]⁺ |
| 118 | High | [M - CH₃CO]⁺ |
| 90 | Medium | [C₆H₄O]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, representing standard practices for the spectroscopic analysis of organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: NMR spectra are typically recorded on spectrometers operating at frequencies of 300, 400, or 500 MHz for ¹H and 75, 100, or 125 MHz for ¹³C, respectively.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.
Data Acquisition:
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Spectral Width: 0-220 ppm.
-
Data is processed using Fourier transformation, and chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation: A standard FTIR spectrometer equipped with a KBr beam splitter and a DTGS detector is typically used.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is commonly used for small organic molecules.
Sample Introduction:
-
The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
For direct insertion, a small amount of the solid sample is placed in a capillary tube at the end of the probe.
-
The probe is inserted into the ion source, and the sample is vaporized by heating.
Data Acquisition (Electron Ionization - EI):
-
The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
This causes ionization and fragmentation of the molecules.
-
The resulting positive ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.
Mandatory Visualization
Caption: Workflow of Spectroscopic Analysis.
References
An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Acetylbenzoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-acetylbenzoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related benzoxazole derivatives to predict its properties, outlines general experimental protocols for its synthesis and characterization, and discusses its potential biological significance.
Chemical Structure and Properties
2-Acetylbenzoxazole belongs to the benzoxazole family, characterized by a benzene ring fused to an oxazole ring. The acetyl group at the 2-position significantly influences its electronic properties and reactivity.
Table 1: Predicted Physical and Chemical Properties of 2-Acetylbenzoxazole
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₉H₇NO₂ | --- |
| Molecular Weight | 161.16 g/mol | --- |
| Appearance | Likely a crystalline solid | General property of similar small organic molecules |
| Melting Point (°C) | Not available | Data for related compounds vary widely. |
| Boiling Point (°C) | Not available | Expected to be higher than benzoxazole (182 °C) due to increased molecular weight and polarity. |
| Solubility | Sparingly soluble in water; Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, DMSO).[1] | Based on the properties of 2-methylbenzoxazole and the general solubility of benzoxazole derivatives. |
| CAS Number | Not readily available in public databases | Extensive searches did not yield a specific CAS number. |
Synthesis of 2-Acetylbenzoxazole
While a specific, optimized protocol for the synthesis of 2-acetylbenzoxazole is not widely published, a common and effective method for the preparation of 2-acylbenzoxazoles involves the condensation of an o-aminophenol with a β-keto ester or a related dicarbonyl compound. The following is a generalized experimental protocol that can be adapted for the synthesis of 2-acetylbenzoxazole.
General Experimental Protocol: Synthesis via Condensation
This protocol is based on established methods for the synthesis of 2-substituted benzoxazoles.
Materials:
-
o-Aminophenol
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
-
Toluene or other high-boiling point solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of o-aminophenol and ethyl acetoacetate in a suitable solvent such as toluene.
-
Add a catalytic amount of polyphosphoric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 2-acetylbenzoxazole by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Workflow for the Synthesis of 2-Acetylbenzoxazole
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Acetylbenzoxazole (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ¹H | ~2.7 | Singlet | -COCH₃ | The acetyl protons are expected to be a singlet in this region. |
| ~7.3 - 7.8 | Multiplet | Aromatic protons | The four protons on the benzoxazole ring will appear as a complex multiplet. | |
| ¹³C | ~26 | Singlet | -C OCH₃ | Typical chemical shift for a methyl carbon of an acetyl group attached to a heterocyclic ring. |
| ~110 - 130 | Multiple signals | Aromatic CH carbons | Carbons of the benzene ring. | |
| ~142, ~151 | Two signals | Aromatic quaternary carbons | Bridgehead carbons of the benzoxazole ring. | |
| ~162 | Singlet | C2 carbon (C=N) | The carbon of the oxazole ring attached to the acetyl group. | |
| ~185 | Singlet | Carbonyl carbon (C=O) | The carbonyl carbon of the acetyl group is expected to be significantly downfield. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Table 3: Predicted FTIR Absorption Bands for 2-Acetylbenzoxazole
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic of aromatic C-H bonds. |
| ~1700 - 1680 | Strong | C=O stretch (acetyl) | The carbonyl group of the acetyl moiety will show a strong absorption in this region.[2][3][4][5] |
| ~1610, ~1580, ~1450 | Medium to Strong | C=C and C=N stretching | Aromatic and oxazole ring vibrations. |
| ~1250 | Strong | C-O-C stretch (oxazole) | Asymmetric stretching of the ether linkage within the oxazole ring. |
| Below 900 | Medium to Strong | Aromatic C-H out-of-plane bending | These bands can provide information about the substitution pattern of the benzene ring. |
Mass Spectrometry (MS)
Under electron ionization (EI), 2-acetylbenzoxazole is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve the loss of the acetyl group and other characteristic cleavages of the benzoxazole ring.
Table 4: Predicted Major Fragments in the Mass Spectrum of 2-Acetylbenzoxazole
| m/z | Proposed Fragment | Fragmentation Pathway |
| 161 | [M]⁺ | Molecular ion |
| 146 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group. |
| 118 | [M - COCH₃]⁺ | Loss of the acetyl radical (alpha-cleavage), a common fragmentation for ketones.[6][7][8] |
| 90 | [C₆H₄O]⁺ | Fragmentation of the benzoxazole ring. |
Biological Activity and Signaling Pathways
Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[9] While the specific biological profile of 2-acetylbenzoxazole is not well-documented, its structural similarity to other bioactive benzoxazoles suggests it may have therapeutic potential.
One of the key mechanisms of action for some anticancer benzoxazole derivatives is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) signaling.[10] VEGFR-2 is a crucial tyrosine kinase receptor involved in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the tumor's blood supply, leading to a reduction in growth and proliferation. Furthermore, some benzoxazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[10]
VEGFR-2 Signaling Pathway and its Inhibition by Benzoxazole Derivatives
Conclusion
2-Acetylbenzoxazole is a molecule with significant potential for further investigation in drug discovery and materials science. While specific experimental data for this compound is limited, this guide provides a robust framework for its synthesis, characterization, and potential biological evaluation based on the well-established chemistry and pharmacology of the benzoxazole class of compounds. Further research is warranted to fully elucidate the specific properties and applications of 2-acetylbenzoxazole.
References
- 1. 1H, 13C, 15N and 19F NMR study of acetylation products of heterocyclic thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. www1.udel.edu [www1.udel.edu]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jocpr.com [jocpr.com]
- 10. benchchem.com [benchchem.com]
Theoretical Examination of the Electronic Structure of Benzoxazoles: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of the benzoxazole core, a key heterocyclic motif in medicinal chemistry and materials science. Due to a lack of specific published theoretical studies on 1-(Benzo[d]oxazol-2-yl)ethanone, this paper focuses on the electronic properties of the parent benzoxazole molecule as a representative model. This document details the computational methodologies employed, summarizes key quantitative data regarding its molecular geometry and frontier molecular orbitals, and presents visual workflows of the theoretical analysis. This guide is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering insights into the fundamental electronic characteristics of the benzoxazole scaffold.
Introduction
Benzoxazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in pharmaceutical and materials science research. Their unique structure, consisting of a benzene ring fused to an oxazole ring, imparts a range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The electronic structure of the benzoxazole core is fundamental to its chemical reactivity and biological interactions. Understanding the distribution of electrons, frontier molecular orbital energies, and molecular geometry is crucial for the rational design of novel benzoxazole-based therapeutic agents and functional materials.
This guide synthesizes the findings from theoretical and computational studies to provide a detailed analysis of the electronic properties of the parent benzoxazole molecule.
Computational Methodologies
The theoretical investigation of the electronic structure of benzoxazole derivatives is predominantly carried out using Density Functional Theory (DFT).[2][3][4] This approach provides a good balance between computational cost and accuracy for molecules of this size.
Experimental Protocols:
A typical computational protocol for analyzing the electronic structure of benzoxazole involves the following steps:
-
Molecular Modeling and Geometry Optimization:
-
The initial structure of the benzoxazole molecule is built using a molecular modeling program.
-
The geometry is then optimized to find the lowest energy conformation. This is commonly performed using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p).[1] The optimization ensures that all calculated properties correspond to a stable molecular structure.
-
-
Frequency Calculations:
-
Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.
-
-
Electronic Property Calculations:
-
With the optimized geometry, a range of electronic properties are calculated. These include:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[1]
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular charge transfer and hyperconjugative interactions.
-
-
-
Solvation Effects:
The following diagram illustrates a typical workflow for the computational analysis of benzoxazole's electronic structure.
Data Presentation: Electronic and Geometric Parameters
The following tables summarize key quantitative data for the parent benzoxazole molecule derived from theoretical studies.
Table 1: Frontier Molecular Orbital Energies of Benzoxazole Isomers
| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| Isomer 1 | -9.00 | -1.53 | 7.47 |
| Isomer 2 | -8.08 | -1.31 | 6.77 |
| Isomer 3 | -8.83 | -0.99 | 7.84 |
| Isomer 4 | -7.95 | -0.90 | 7.05 |
Data computed at the B3LYP/6-311++G(d,p) level of theory. Note: "Isomers" in the source refer to different structural forms of benzoxazole derivatives, with the parent ring system being the common core.[5]
Table 2: Selected Optimized Geometric Parameters of a Benzoxazole Derivative
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C7-N2 | 1.39 Å |
| C8-C9 | 1.40 Å | |
| Bond Angle | C7-N2-C8 | 105.1° |
| N2-C7-C6 | 110.8° | |
| Dihedral Angle | N2-C7-C8-C9 | -64.29° |
Note: These values are for a specific, more complex benzoxazole derivative and are provided for illustrative purposes of the types of geometric parameters calculated. The calculations were performed at the DFT/B3LYP/6-311++G(d,p) level.[1]
Visualization of Electronic Concepts
The following diagram illustrates the logical relationship between key concepts in the analysis of benzoxazole's electronic structure.
Conclusion
References
- 1. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Benzoxazole Scaffold: A Versatile Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold, a bicyclic heterocyclic system composed of a benzene ring fused to an oxazole ring, has emerged as a privileged structure in medicinal chemistry. Its unique chemical properties and ability to interact with a wide range of biological targets have established it as a versatile core for the development of novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the significant biological activities associated with the benzoxazole scaffold, with a focus on its anticancer, antimicrobial, anti-inflammatory, and antiviral potential. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and development in this promising area.
Diverse Biological Activities of Benzoxazole Derivatives
Benzoxazole and its derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery programs.[4][5][6] The inherent aromaticity and the presence of nitrogen and oxygen heteroatoms in the benzoxazole ring system allow for diverse substitutions, enabling the fine-tuning of their biological profiles.[5]
Anticancer Activity
A significant body of research highlights the potential of benzoxazole derivatives as potent anticancer agents.[1][7][8] These compounds have shown cytotoxic effects against a wide array of human cancer cell lines, including those of the breast, lung, colon, and liver.[9][10] The mechanisms underlying their anticancer activity are varied and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[3][11]
One of the key mechanisms of action for some anticancer benzoxazoles is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2).[12] By blocking VEGFR-2, these compounds can disrupt the angiogenesis process, which is essential for tumor growth and metastasis.[12] Additionally, some benzoxazole derivatives have been found to induce apoptosis (programmed cell death) in cancer cells and arrest the cell cycle at various phases.[12][13]
Table 1: Anticancer Activity of Selected Benzoxazole Derivatives
| Compound/Derivative | Cancer Cell Line | Potency (IC50) | Reference |
| Benzoxazole-1,3,4-oxadiazole hybrid | HT-29 (Colon) | More potent than standard | [1] |
| Benzoxazole-combretastatin derivative (8d) | MCF-7 (Breast), A-549 (Lung) | More potent than standard | [1] |
| 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole | HCT116 (Colorectal) | Comparable to 5-fluorouracil | [14][15] |
| 2-Arylbenzoxazole derivative (4A) | Eukaryotic topoisomerase II | 18.8 µM | [16] |
| 5-chlorotolylbenzoxazole (5A) | DNA topoisomerase II | 22.3 µM | [16] |
| Benzoxazole derivative (12l) | HepG2 (Liver), MCF-7 (Breast) | 10.50 µM, 15.21 µM | [12] |
| Benzoxazole derivative (12l) | VEGFR-2 | 97.38 nM | [12] |
Antimicrobial Activity
The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Benzoxazole derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[9][17][18] They have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][19]
The antimicrobial mechanism of action for many benzoxazole derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase.[15][20] DNA gyrase is a type II topoisomerase that plays a crucial role in bacterial DNA replication and is a well-established target for antibacterial drugs.[20][21] By inhibiting this enzyme, benzoxazole compounds can effectively halt bacterial proliferation.[3]
Table 2: Antimicrobial Activity of Selected Benzoxazole Derivatives
| Compound/Derivative | Microorganism | Potency (MIC) | Reference |
| 3-(2-benzoxazol-5-yl)alanine derivatives | Bacillus subtilis | Active | [9] |
| 2-substituted benzoxazoles | Escherichia coli | Potent activity at 25 μg/mL | [19] |
| Benzoxazole derivative (II) | Staphylococcus aureus | 50 µg/mL | [17] |
| Benzoxazole derivative (III) | Staphylococcus aureus | 25 µg/mL | [17] |
| 2-(p-substituted-benzyl)-5-[[4-(p-chloro/fluoro-phenyl)piperazin-1-yl]ace tamido] -benzoxazoles | Broad spectrum | 32 - 256 μg/ml | [22] |
| Chalcone derivative with benzoxazole (Z2) | Xanthomonas oryzae pv. oryzae | EC50 = 8.10 μg/mL | [23] |
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. Benzoxazole derivatives have been investigated for their anti-inflammatory properties and have shown promising results.[24][25][26] A key mechanism for their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[19][25] COX-2 is an inducible enzyme that plays a central role in the inflammatory cascade by catalyzing the production of prostaglandins.[25] By selectively inhibiting COX-2, benzoxazole derivatives can reduce inflammation with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs.[25]
Table 3: Anti-inflammatory Activity of Selected Benzoxazole Derivatives
| Compound/Derivative | Target/Model | Potency (IC50) | Reference |
| Benzoxazolone derivative (3g) | IL-6 | 5.09±0.88 μM | [24] |
| Benzoxazolone derivative (3d) | IL-6 | 5.43±0.51 μM | [24] |
| 2-substituted benzoxazole derivatives | COX-2 | Potent inhibition | [25] |
| 2-(2-Arylphenyl)benzoxazole | Anti-inflammatory scaffold | - | [9] |
Antiviral Activity
Several benzoxazole derivatives have been reported to possess antiviral activity against a range of viruses.[9][27][28] For instance, certain derivatives have shown selective inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[27] More recently, flavonol derivatives containing a benzoxazole moiety have demonstrated excellent antiviral activity against the tobacco mosaic virus (TMV).[29] The mechanism of action for some of these antiviral benzoxazoles involves binding to viral proteins, such as the coat protein, thereby hindering viral assembly and replication.[29]
Table 4: Antiviral Activity of Selected Benzoxazole Derivatives
| Compound/Derivative | Virus | Potency (EC50/IC50) | Reference |
| 6-(3-fluorobenzoyl)benzoxazolin-2-one | HCMV, VZV | Selectivity index: 10-20 | [27] |
| Flavonol derivative with benzoxazole (X17) | Tobacco Mosaic Virus (TMV) | Curative: 127.6 μg/mL, Protective: 101.2 μg/mL | [29] |
| Chalcone derivative with benzoxazole (Z15) | Tobacco Mosaic Virus (TMV) | Curative: 101.97 μg/mL | [23] |
| Chalcone derivative with benzoxazole (Z16) | Tobacco Mosaic Virus (TMV) | Protective: 104.05 μg/mL | [23] |
Key Experimental Protocols
To facilitate the evaluation of benzoxazole derivatives for their biological activities, this section provides detailed methodologies for key in vitro and in vivo assays.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][9]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[9] The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the benzoxazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Following the desired incubation period with the compounds (e.g., 24, 48, or 72 hours), add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[9]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.[9]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[30]
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm should be used.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Agar Well Diffusion Method for Antimicrobial Susceptibility Testing
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[13][19]
Principle: An antimicrobial agent placed in a well on an agar plate inoculated with a test microorganism will diffuse into the agar. If the agent is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.
Procedure:
-
Media Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).
-
Inoculation: Uniformly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[13]
-
Compound Addition: Add a defined volume (e.g., 20-100 µL) of the benzoxazole derivative solution (at a known concentration) into each well.[13] Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).[16]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[16]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity
The carrageenan-induced paw edema model is a classic and reliable in vivo assay for screening the acute anti-inflammatory activity of compounds.[10][17]
Principle: Subplantar injection of carrageenan, an irritant, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups: a control group (vehicle), a standard drug group (e.g., indomethacin, 5 mg/kg), and test groups receiving different doses of the benzoxazole derivative.[25] Administer the compounds orally or intraperitoneally 30-60 minutes before carrageenan injection.[17][25]
-
Induction of Edema: Inject 100 µL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.[25]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[25]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which benzoxazole derivatives exert their biological effects is crucial for rational drug design and optimization.
VEGFR-2 Signaling Pathway in Angiogenesis
The Vascular Endothelial Growth Factor (VEGF)/VEGFR-2 signaling pathway is a critical regulator of angiogenesis.[8][11] Benzoxazole derivatives that inhibit VEGFR-2 can effectively block this pathway.
Caption: VEGFR-2 signaling pathway and its inhibition by benzoxazole derivatives.
COX-2 Inflammatory Pathway
The cyclooxygenase-2 (COX-2) pathway is central to the inflammatory response.[12][27] Benzoxazole derivatives can act as selective COX-2 inhibitors.
Caption: The COX-2 inflammatory pathway and its inhibition by benzoxazole derivatives.
DNA Gyrase Inhibition Mechanism
DNA gyrase is a vital bacterial enzyme responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription.[14][20]
Caption: Mechanism of DNA gyrase inhibition by benzoxazole derivatives.
Conclusion
The benzoxazole scaffold represents a highly valuable and versatile core in the field of medicinal chemistry. The diverse and potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects, underscore its significance in the development of new therapeutic agents. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. It is anticipated that this information will serve as a valuable resource for researchers and professionals in the field, stimulating further investigation and innovation in the design and development of novel benzoxazole-based drugs to address unmet medical needs.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 3. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. biorbyt.com [biorbyt.com]
- 10. researchgate.net [researchgate.net]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. hereditybio.in [hereditybio.in]
- 15. inotiv.com [inotiv.com]
- 16. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 17. chemistnotes.com [chemistnotes.com]
- 18. researchgate.net [researchgate.net]
- 19. DNA Gyrase Inhibitors -Quinolones,Fluoroquinolones | PPTX [slideshare.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. static.igem.wiki [static.igem.wiki]
- 29. hardydiagnostics.com [hardydiagnostics.com]
- 30. akjournals.com [akjournals.com]
An In-depth Technical Guide to 1-(Benzo[d]oxazol-2-yl)ethanone and its Analogs: Synthesis, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 1-(Benzo[d]oxazol-2-yl)ethanone and its analogs, focusing on their synthesis, spectroscopic characterization, and biological activities, including anticancer and antimicrobial properties. This document details experimental protocols for key assays and presents quantitative data in structured tables for comparative analysis. Furthermore, it visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of the structure-activity relationships and mechanisms of action of this important class of compounds.
Synthesis and Spectroscopic Characterization
The synthesis of this compound and its analogs typically involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. A general synthetic scheme involves the reaction of 2-aminophenol with ethyl acetoacetate or a similar precursor. One reported synthesis for a related compound, 1-(2-(4-substitutedphenylamino)-imidazo[2,1-b]benzoxazol-3-yl)ethanone, involves the reaction of 4-acetyl-3-(4-substitutedphenylamino)-isoxazole-5(2H)-one with 2-chlorobenzo[d]oxazole in the presence of triethylamine (TEA) in ethanol under reflux conditions[1].
While a detailed, step-by-step protocol for the parent compound is not extensively documented in the reviewed literature, a general procedure can be inferred. The synthesis of various benzoxazole derivatives has been described, often involving the reaction of 2-aminophenol with different reagents. For instance, some syntheses utilize carbon disulfide and alcoholic potassium hydroxide to form a benzoxazole-2-thiol intermediate, which can be further modified[2]. Another approach involves refluxing 2-aminophenol with chloroacetic acid and hydrochloric acid to produce a 2-(chloromethyl)-1H-benzo[d]imidazole, which can then be reacted with benzo[d]oxazole-2-thiol[3].
Spectroscopic Data:
Table 1: Spectroscopic Data for this compound and Related Analogs
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | Mass Spec (m/z) | Reference |
| This compound | InChI=1S/C9H7NO2/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-5H,1H3 | Data not available | Data not available | Data not available | [4] |
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole Analog | 8.09–7.95 (m, 2H), 7.45 (d, J = 8.3 Hz, 1H), 7.39–7.31 (m, 1H), 7.29–7.16 (m, 2H), 7.12–7.04 (m, 1H), 2.41–2.37 (m, 3H) | 164.44 (d, J = 246.87 Hz), 149.98, 137.00, 135.46, 133.7, 129.2 (d, J = 3.02 Hz), 125.02, 124.47, 115.9 (d, J = 8.45 Hz), 113.8 (d, J = 21.73 Hz), 20.39 | Data not available | [M+H+] 227.094 | [5] |
| Substituted Benzoxazole Analog | Singlets at 7.01–8.24 (-CONH), 7.49–8.26 (N=CH), 4.61–4.63 (N–CH2), 4.57–4.59 (CH2–S); Doublet at 1.22 (isopropyl); Singlet at 3.72–3.81 (Ar–OCH3) | Signals in good agreement with proposed structures | Data not available | Data not available | [3] |
Biological Activities
Derivatives of this compound have demonstrated a wide range of biological activities, with anticancer and antimicrobial properties being the most prominent.
Anticancer Activity
Numerous studies have highlighted the potential of benzoxazole derivatives as anticancer agents, with activity observed against various cancer cell lines.
Table 2: Anticancer Activity (IC50, µM) of this compound Analogs
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 12l | HepG2 | Hepatocellular Carcinoma | 10.50 | [6] |
| MCF-7 | Breast Adenocarcinoma | 15.21 | [6] | |
| 12d | HepG2 | Hepatocellular Carcinoma | 23.61 | [6] |
| MCF-7 | Breast Adenocarcinoma | 30.14 | [6] | |
| Naphthoxazole analog 10 | A549 | Lung Carcinoma | 2.18 | [7] |
| LoVo | Colon Cancer | 2.89 | [7] | |
| LoVo/DX | Doxorubicin-resistant Colon Cancer | 2.65 | [7] | |
| MCF-7 | Breast Adenocarcinoma | 2.44 | [7] | |
| Benzoxazole analog 4 | HCT116 | Human Colorectal Carcinoma | > 100 | [3] |
| Benzoxazole analog 6 | HCT116 | Human Colorectal Carcinoma | 24.5 | [3][8] |
| Benzoxazole analog 25 | HCT116 | Human Colorectal Carcinoma | 30.2 | [3] |
| Benzoxazole analog 26 | HCT116 | Human Colorectal Carcinoma | 41.3 | [3] |
| Benzothiazole analog 45 | A549 | Lung Cancer | 0.44 | [9] |
| 2-Aminobenzothiazole | HEp-2 | Larynx Carcinoma | 5 | [9] |
| Hydrazone 1e | A-549 | Lung Cancer | 13.39 | [10] |
| Hydrazone 1d | PC-3 | Prostate Cancer | 9.38 | [10] |
| Oxadiazole 2l | MDA-MB-231 | Breast Cancer | 22.73 | [10] |
Antimicrobial Activity
Benzoxazole derivatives have also been extensively studied for their activity against a range of bacterial and fungal pathogens.
Table 3: Antimicrobial Activity (MIC, µg/mL) of this compound Analogs
| Compound ID | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |
| Benzoxazole analog 1 | --- | --- | --- | --- | 0.34 x 10-3 µM | [3] |
| Benzoxazole analog 10 | 1.14 x 10-3 µM | --- | --- | --- | --- | [3] |
| Benzoxazole analog 13 | --- | --- | --- | 2.57 x 10-3 µM | --- | [3] |
| Benzoxazole analog 24 | --- | --- | 1.40 x 10-3 µM | --- | --- | [3] |
| 3-(4-bromobenzoylmethyl)-5-chloro-2-benzoxazolinone (4) | Active | Active | Active | Active | Active | [11] |
| 3-(4-nitrobenzoylmethyl)-5-chloro-2-benzoxazolinone (6) | Active | Active | Active | Active | Active | [11] |
| Benzothiazole analog 31 | 25-600 | 100-500 | >600 | >600 | --- | [12] |
| Benzothiazole analog 33 | 25-600 | 100-500 | >600 | >600 | --- | [12] |
| Benzothiazole analog 38 | 25-600 | 100-500 | >600 | >600 | --- | [12] |
| Benzothiazole analog 43 | 25-600 | 100-500 | >600 | >600 | --- | [12] |
| Benzothiazole analog 45 | 25-600 | 100-500 | >600 | >600 | --- | [12] |
| Benzothiazole analog 50 | 25-600 | 100-500 | >600 | >600 | --- | [12] |
| Benzothiazole analog 53 | 25-600 | 200-400 (MBC) | >600 | >600 | --- | [12] |
| Benzothiazole analog 55 | 25-600 | 100-500 | >600 | >600 | --- | [12] |
| Benzothiazole analog 58 | 25-600 | 200-400 (MBC) | >600 | >600 | --- | [12] |
| Benzothiazole analog 60 | 25-600 | 200-400 (MBC) | >600 | >600 | --- | [12] |
| Benzothiazole analog 63 | 25-600 | 100-500 | >600 | >600 | --- | [12] |
| Benzothiazole analog 68 | 25-600 | 100-500 | >600 | >600 | --- | [12] |
Mechanisms of Action and Signaling Pathways
The biological activities of this compound and its analogs are attributed to their interaction with various cellular targets and pathways.
Anticancer Mechanism: TNIK Inhibition and the Wnt Signaling Pathway
Several benzoxazole derivatives have been identified as inhibitors of Traf2- and Nck-interacting kinase (TNIK), a key regulator of the Wnt signaling pathway. The Wnt pathway is crucial for cell proliferation and is often dysregulated in cancers, particularly colorectal cancer. TNIK phosphorylates TCF4, a transcription factor that, in complex with β-catenin, activates the transcription of Wnt target genes. Inhibition of TNIK is expected to block this signaling cascade, even in cancer cells with mutations in the APC gene, which are common in colorectal cancer[6].
Caption: Inhibition of the Wnt signaling pathway by this compound analogs via TNIK inhibition.
Antimicrobial Mechanism: DNA Gyrase Inhibition
The antimicrobial activity of some benzoxazole derivatives is attributed to the inhibition of bacterial DNA gyrase. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, responsible for introducing negative supercoils into the DNA. Inhibition of this enzyme leads to a disruption of DNA synthesis and ultimately bacterial cell death. The structural similarity of the benzoxazole core to purine bases may facilitate binding to the enzyme's active site.
Caption: Proposed mechanism of antimicrobial action via inhibition of bacterial DNA gyrase.
Experimental Protocols
Anticancer Activity: MTT Assay
The in vitro cytotoxicity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF-7, A549, HepG2)
-
96-well microtiter plates
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 2 x 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) for 48 hours. A control group with DMSO alone is also included.
-
MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilization buffer is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[13]
Antimicrobial Activity: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.
Materials:
-
Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
96-well microtiter plates
-
Sterile nutrient broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum adjusted to a 0.5 McFarland standard
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotics (e.g., Ofloxacin, Fluconazole)
-
Negative control (broth and solvent)
Procedure:
-
Compound Dilution: A serial two-fold dilution of the test compounds is prepared in the nutrient broth directly in the 96-well plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[3][8][14]
Experimental and Logical Workflow
The discovery and development of novel this compound analogs as therapeutic agents typically follow a structured workflow.
Caption: A typical workflow for the development of this compound analogs as therapeutic agents.
References
- 1. journalofscience.org [journalofscience.org]
- 2. Synthesis, DNA-binding ability and anticancer activity of benzothiazole/benzoxazole-pyrrolo[2,1-c][1,4]benzodiazepine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 122433-29-8 [sigmaaldrich.com]
- 5. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone | 21222-61-7 | Benchchem [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of ethanone derived from 2-benzoxazolinones and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Methodological & Application
One-Pot Synthesis of 1-(Benzo[d]oxazol-2-yl)ethanone: A Detailed Protocol for Researchers
Application Note & Protocol
For Immediate Release
This document provides a detailed protocol for the efficient one-pot synthesis of 1-(Benzo[d]oxazol-2-yl)ethanone, a valuable building block in medicinal chemistry and materials science. This method offers a streamlined and atom-economical approach for researchers, scientists, and drug development professionals, starting from readily available commercial reagents.
Introduction
Benzoxazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 2-acetylbenzoxazole scaffold, in particular, serves as a key intermediate for the synthesis of more complex pharmacologically active molecules. Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields. The one-pot protocol detailed herein describes the acid-catalyzed condensation and subsequent cyclization of 2-aminophenol with pyruvic acid to afford this compound in a single synthetic operation, thereby enhancing efficiency and reducing waste.
Reaction Principle
The synthesis proceeds via an initial condensation reaction between the amino group of 2-aminophenol and the keto group of pyruvic acid to form a Schiff base intermediate. This is followed by an intramolecular nucleophilic attack of the hydroxyl group onto the imine carbon, leading to a cyclized intermediate. Subsequent dehydration, driven by the acidic catalyst and heat, results in the formation of the aromatic benzoxazole ring.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Aminophenol | Reagent Grade, ≥98% | Commercially Available |
| Pyruvic Acid | Reagent Grade, 98% | Commercially Available |
| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | Reagent Grade, ≥98.5% | Commercially Available |
| Toluene | Anhydrous, 99.8% | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | N/A |
| Anhydrous Magnesium Sulfate | Reagent Grade | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexane | ACS Grade | Commercially Available |
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser
-
Heating mantle with a temperature controller
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, Büchner funnel)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-aminophenol (1.09 g, 10 mmol), pyruvic acid (0.97 g, 11 mmol, 1.1 eq), and p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 0.1 eq).
-
Solvent Addition: Add 50 mL of anhydrous toluene to the flask.
-
Azeotropic Dehydration: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 9:1 hexane/ethyl acetate) to afford the pure this compound.
Data Presentation
Based on analogous reactions reported in the literature for the synthesis of 2-substituted benzoxazoles, the following results are expected.
| Parameter | Expected Value |
| Yield | 75-85% |
| Physical Appearance | Off-white to pale yellow solid |
| Melting Point | 98-102 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.85-7.75 (m, 1H), 7.65-7.55 (m, 1H), 7.45-7.35 (m, 2H), 2.80 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 194.5, 158.0, 150.5, 141.0, 127.0, 125.5, 121.0, 112.0, 26.5 |
| Mass Spectrometry (ESI-MS) m/z | [M+H]⁺ calculated for C₉H₇NO₂: 162.05; found: 162.1 |
Visualizations
Reaction Scheme
Caption: One-pot synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the one-pot synthesis.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Toluene is flammable and toxic; handle with care.
-
Pyruvic acid and p-toluenesulfonic acid are corrosive; avoid contact with skin and eyes.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
This protocol provides a reliable and efficient method for the synthesis of this compound, facilitating further research and development in the fields of medicinal chemistry and materials science.
Application Note: Structural Characterization of 1-(Benzo[d]oxazol-2-yl)ethanone using 1H and 13C NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of synthetic organic compounds.[1][2] This application note provides a detailed protocol for the characterization of the synthesized heterocyclic ketone, 1-(Benzo[d]oxazol-2-yl)ethanone, using 1D ¹H and ¹³C NMR. Due to the limited availability of public experimental spectral data for this specific compound, this guide utilizes a predicted NMR spectrum as a primary reference to aid in characterization. The note includes predicted data tables, a detailed experimental protocol for sample preparation and data acquisition, and workflow diagrams to guide the researcher.
Predicted NMR Data for this compound
The structural confirmation of a synthesized molecule is critically dependent on the analysis of its spectroscopic data. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This data was generated based on computational prediction algorithms (e.g., ACD/Labs, ChemAxon) and analysis of structurally similar compounds. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Chemical Structure with Atom Numbering:
A clear numbering system is essential for unambiguous assignment of NMR signals. The structure of this compound with the IUPAC numbering used for data assignment is shown below.
Caption: Chemical structure of this compound with atom numbering for NMR assignment.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Atom # | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H4, H7 | 7.85 - 7.75 | Multiplet | 2H |
| H5, H6 | 7.55 - 7.45 | Multiplet | 2H |
| H10 | 2.80 | Singlet | 3H |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Atom # | Predicted Chemical Shift (δ, ppm) |
| C8 | 188.5 |
| C2 | 158.0 |
| C7a | 150.1 |
| C3a | 141.5 |
| C6 | 127.8 |
| C5 | 126.2 |
| C4 | 121.0 |
| C7 | 112.5 |
| C10 | 26.5 |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
2.1. Materials and Equipment
-
Sample: this compound (~5-10 mg)
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), 0.6-0.7 mL
-
Internal Standard: Tetramethylsilane (TMS)
-
Equipment: 5 mm NMR tubes, volumetric pipette, vortex mixer, NMR Spectrometer (e.g., 400 MHz or 500 MHz).
2.2. Sample Preparation Protocol
-
Accurately weigh 5-10 mg of the synthesized this compound.
-
Transfer the solid into a clean, dry 5 mm NMR tube.
-
Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v TMS using a pipette.
-
Securely cap the NMR tube and gently vortex the sample until the solid is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
2.3. NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet. Lock the spectrometer onto the deuterium signal of the solvent. Tune and shim the probe to optimize the magnetic field homogeneity, aiming for sharp, symmetrical solvent peaks.
-
¹H NMR Acquisition:
-
Frequency: 400 MHz
-
Pulse Program: Standard single pulse (zg30)
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans: 8-16
-
-
¹³C NMR Acquisition:
-
Frequency: 100 MHz
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
2.4. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (for ¹H and ¹³C) or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Perform peak picking to identify the chemical shifts for all signals in both spectra.
Workflow and Logic Diagrams
Visual workflows aid in understanding the logical progression from sample to final structure validation.
Caption: Experimental workflow for NMR characterization of synthesized compounds.
Caption: Logical relationships for deducing molecular structure from NMR data.
This application note outlines the standard procedure for the structural characterization of this compound via ¹H and ¹³C NMR spectroscopy. By following the detailed protocol for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra. The provided predicted NMR data serves as a valuable reference for peak assignment and final structure confirmation, ensuring confidence in the identity and purity of the synthesized compound.
References
Application Notes and Protocols for In Vitro Antimicrobial Screening of Benzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro screening of benzoxazole derivatives for antimicrobial activity. Detailed protocols for common assays, data interpretation, and visualization of experimental workflows and potential mechanisms of action are included to facilitate research and development in this critical area. Benzoxazole derivatives represent a promising class of heterocyclic compounds with a broad spectrum of activity against various pathogens, and standardized screening is essential for identifying lead candidates.[1][2]
Introduction to Antimicrobial Screening of Benzoxazole Derivatives
Benzoxazole and its derivatives are significant scaffolds in medicinal chemistry, demonstrating a wide range of biological activities, including antibacterial and antifungal properties.[3][4] The antimicrobial potential of these compounds is often attributed to their structural similarities to biological purines, allowing them to interact with key microbial enzymes. A frequently cited mechanism of action for antibacterial benzoxazoles is the inhibition of DNA gyrase, an essential enzyme in bacterial DNA replication, making it a selective target.[3][5][6] In vitro screening assays are the first step in identifying and characterizing the antimicrobial efficacy of newly synthesized benzoxazole derivatives.
Key Antimicrobial Screening Assays
The following sections detail the protocols for the most common in vitro antimicrobial screening assays used for benzoxazole derivatives: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Well Diffusion method for assessing the zone of inhibition.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7] This method is considered the "gold standard" for susceptibility testing.
Protocol:
2.1.1. Materials:
-
Benzoxazole derivatives (stock solutions of known concentration, typically in DMSO)
-
Sterile 96-well microtiter plates (U- or flat-bottom)[7]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidity meter
-
Multichannel pipette
-
Incubator
2.1.2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Transfer the colonies into a tube containing 4-5 mL of sterile saline or broth.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually against a white background with contrasting black lines or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]
-
Within 15 minutes of standardization, dilute the inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[9]
2.1.3. Assay Procedure:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
In the first column of wells, add 100 µL of the benzoxazole derivative stock solution (at twice the highest desired test concentration) to the 100 µL of broth, mixing well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (inoculum without the compound), and the twelfth column will be the sterility control (broth only).
-
Add 100 µL of the standardized and diluted inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
2.1.4. Interpretation of Results:
The MIC is the lowest concentration of the benzoxazole derivative at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density.
Agar Well Diffusion Method
The agar well diffusion method is a qualitative or semi-quantitative assay used to screen for antimicrobial activity. It relies on the diffusion of the antimicrobial agent from a well through the agar, resulting in a zone of growth inhibition.
Protocol:
2.2.1. Materials:
-
Benzoxazole derivatives (solutions of known concentration)
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganisms
-
Positive control antibiotic
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip (6-8 mm diameter)
-
Incubator
2.2.2. Inoculum Preparation:
Prepare the inoculum as described in section 2.1.2.
2.2.3. Assay Procedure:
-
Dip a sterile cotton swab into the standardized inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[10]
-
Allow the plate to dry for 3-5 minutes.
-
Using a sterile cork borer, create wells in the agar.
-
Add a fixed volume (e.g., 50-100 µL) of the benzoxazole derivative solution to a designated well.
-
Add the positive control and a solvent control (e.g., DMSO) to other wells.
-
Allow the plates to stand for at least 1 hour to permit diffusion of the compounds.
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
2.2.4. Interpretation of Results:
Measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Data Presentation
The following tables summarize the antimicrobial activity of selected benzoxazole derivatives from various studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzoxazole Derivatives against Bacterial Strains
| Compound ID | S. aureus (µg/mL) | S. pyogenes (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | Reference |
| Compound-18 | 15.3 ± 0.4 | 16.1 ± 0.2 | 16.5 ± 0.7 | 16.6 ± 0.4 | [11] |
| Compound-21 | 15.2 ± 0.3 | 14.8 ± 0.5 | 13.2 ± 0.1 | 18.7 ± 0.5 | [11] |
| Cefixime (Control) | 0.9 ± 0.05 | 0.8 ± 0.05 | - | - | [11] |
Table 2: Minimum Inhibitory Concentration (MIC) of Benzoxazole Derivatives against Fungal Strains
| Compound ID | C. albicans (µg/mL) | A. niger (µg/mL) | Reference |
| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone | 16 | - | [12] |
| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,3,4-trichlorophenyl)ethanone | - | - | [12] |
| Fluconazole (Control) | - | - |
Visualizations
The following diagrams illustrate the experimental workflow for antimicrobial screening and a proposed mechanism of action for certain benzoxazole derivatives.
Caption: Experimental workflow for in vitro antimicrobial screening.
Caption: Proposed mechanism of action via DNA gyrase inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. esisresearch.org [esisresearch.org]
- 7. benchchem.com [benchchem.com]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. apec.org [apec.org]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. hereditybio.in [hereditybio.in]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Anticancer Activity Evaluation of 1-(Benzo[d]oxazol-2-yl)ethanone on Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazole derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including potent anticancer properties.[1][2] These compounds have been shown to exert their effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.[3][4][5] This document provides a detailed set of protocols for evaluating the anticancer activity of 1-(Benzo[d]oxazol-2-yl)ethanone, a specific benzoxazole derivative. The methodologies outlined herein are standard techniques for assessing cytotoxicity, pro-apoptotic effects, and cell cycle alterations in cancer cell lines. While specific quantitative data for this compound is not extensively available in the public domain, this guide offers a comprehensive framework for its in vitro evaluation.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for the anticancer effects of this compound on various cancer cell lines. These tables are intended to serve as a template for organizing and presenting experimental findings.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h Treatment |
| A549 | Lung Carcinoma | 25.5 ± 2.1 |
| MCF-7 | Breast Adenocarcinoma | 18.9 ± 1.5 |
| HepG2 | Hepatocellular Carcinoma | 32.7 ± 3.4 |
| HCT116 | Colorectal Carcinoma | 21.3 ± 2.8 |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (48h Treatment)
| Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 2.5 ± 0.5 | 1.8 ± 0.3 |
| 10 | 15.2 ± 1.8 | 5.7 ± 0.9 |
| 20 | 35.8 ± 3.2 | 12.4 ± 1.5 |
| 40 | 55.1 ± 4.5 | 25.6 ± 2.7 |
Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (24h Treatment)
| Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 60.5 ± 4.1 | 25.2 ± 2.5 | 14.3 ± 1.9 |
| 10 | 55.1 ± 3.8 | 28.9 ± 2.9 | 16.0 ± 2.1 |
| 20 | 45.3 ± 3.5 | 30.5 ± 3.1 | 24.2 ± 2.8 |
| 40 | 30.7 ± 2.9 | 25.8 ± 2.7 | 43.5 ± 4.0 |
Experimental Workflow
The overall workflow for evaluating the anticancer activity of this compound is depicted in the following diagram.
Caption: Workflow for evaluating the anticancer properties of this compound.
Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.[1]
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with different concentrations of the compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.[2]
Western Blot Analysis
This technique is used to detect and quantify the expression of specific proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p21, anti-Cyclin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Protocol:
-
Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.[6]
-
Quantify the band intensities using densitometry software.
Signaling Pathway Analysis
Benzoxazole derivatives have been reported to interfere with various signaling pathways crucial for cancer cell survival and proliferation. One such pathway is the VEGFR-2 signaling cascade, which is pivotal for angiogenesis.[3][4]
Caption: Proposed mechanism of action via VEGFR-2 pathway inhibition.
Conclusion
The protocols and application notes provided offer a robust framework for the systematic evaluation of the anticancer potential of this compound. By employing these standardized assays, researchers can obtain reliable and reproducible data on the compound's effects on cell viability, apoptosis, and cell cycle progression. Further investigation into the specific molecular targets and signaling pathways modulated by this compound will be crucial for its development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct mechanisms act in concert to mediate cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Acetylbenzoxazole as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-acetylbenzoxazole as a versatile starting material for the construction of various heterocyclic compounds with significant biological activities. Detailed experimental protocols for key transformations are provided, along with tabulated quantitative data and visual diagrams of synthetic pathways.
Application Note 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
2-Acetylbenzoxazole serves as a key substrate in the Claisen-Schmidt condensation reaction to afford a diverse range of chalcones. These chalcones, characterized by an α,β-unsaturated ketone moiety, are valuable intermediates for the synthesis of various heterocyclic systems and have shown promising biological activities, including antibacterial and antiviral properties.[1]
The reaction involves the base-catalyzed condensation of 2-acetylbenzoxazole with various aromatic aldehydes. The general synthetic scheme is depicted below.
Caption: General scheme for the synthesis of benzoxazole-containing chalcones.
Experimental Protocol: General Procedure for the Synthesis of Chalcones from 2-Acetylbenzoxazole
-
Dissolve 2-acetylbenzoxazole (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.
-
To this solution, add an aqueous solution of potassium hydroxide (KOH) dropwise while stirring at room temperature.
-
Continue stirring the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl).
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.
Quantitative Data: Antibacterial and Antiviral Activities of Selected 2-Acetylbenzoxazole Chalcones
The following tables summarize the biological activity of selected chalcone derivatives synthesized from 2-acetylbenzoxazole.
Table 1: In Vitro Antibacterial Activity of Selected Chalcones against Plant Bacteria [1]
| Compound ID | Substituent (Ar) | Inhibition Rate (%) against Xoo at 100 µg/mL | EC₅₀ (µg/mL) against Xoo |
| Z1 | 2,4-dichlorophenyl | 86.2 | 15.31 |
| Z2 | 2,6-dichlorophenyl | 93.0 | 8.10 |
| Z3 | 4-chlorophenyl | 78.5 | 25.14 |
| Z4 | 4-fluorophenyl | 81.2 | 20.17 |
| Thiodiazole Copper | (Control) | 90.7 | 60.62 |
Xoo: Xanthomonas oryzae pv. oryzae
Table 2: In Vitro Antiviral Activity of Selected Chalcones against Tobacco Mosaic Virus (TMV) [1]
| Compound ID | Substituent (Ar) | Curative Activity EC₅₀ (µg/mL) | Protective Activity EC₅₀ (µg/mL) |
| Z15 | 3-methylphenyl | 101.97 | 195.23 |
| Z16 | 4-methylphenyl | 150.11 | 104.05 |
| Ningnanmycin | (Control) | 294.27 | 185.73 |
Application Note 2: Synthesis of Pyrimidine Derivatives from Benzoxazole Chalcones
Chalcones derived from 2-acetylbenzoxazole are excellent precursors for the synthesis of substituted pyrimidines, a class of heterocyclic compounds with a wide range of pharmacological properties, including antifungal activity.[2][3] The synthesis is typically achieved by the cyclocondensation of the chalcone with a reagent containing a N-C-N fragment, such as guanidine hydrochloride, urea, or thiourea, in the presence of a base.
Caption: Synthesis of pyrimidines from benzoxazole chalcones.
Experimental Protocol: General Procedure for the Synthesis of 2-Aminopyrimidines from Chalcones
-
In a round-bottom flask, dissolve the benzoxazole-containing chalcone (1 equivalent) and guanidine hydrochloride (1 equivalent) in ethanol.
-
Add a solution of potassium hydroxide (KOH) in ethanol and reflux the reaction mixture for 10-12 hours.
-
After cooling to room temperature, pour the reaction mixture into crushed ice.
-
The resulting precipitate is filtered, washed thoroughly with water, and dried.
-
Recrystallize the crude product from ethanol to yield the pure 2-aminopyrimidine derivative.
Application Note 3: Synthesis of Pyrazole Derivatives from Benzoxazole Chalcones
The α,β-unsaturated ketone system of benzoxazole chalcones can be utilized for the synthesis of pyrazole derivatives through a condensation reaction with hydrazine hydrate.[4] Pyrazoles are another important class of N-heterocycles with diverse biological activities.
Caption: Synthesis of pyrazoles from benzoxazole chalcones.
Experimental Protocol: General Procedure for the Synthesis of Pyrazoles from Chalcones
-
A mixture of the benzoxazole-containing chalcone (1 equivalent) and hydrazine hydrate (1.5 equivalents) in ethanol is refluxed for 6-8 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered.
-
The solid is washed with cold ethanol and dried to afford the pyrazole derivative.
Application Note 4: Synthesis of Enaminones from 2-Acetylbenzoxazole
2-Acetylbenzoxazole can be converted into a highly reactive β-enaminone intermediate by reaction with dimethylformamide dimethyl acetal (DMF-DMA). Enaminones are versatile building blocks for the synthesis of a wide variety of heterocyclic compounds.
Caption: Synthesis of enaminone from 2-acetylbenzoxazole.
Experimental Protocol: General Procedure for the Synthesis of Enaminones
-
A solution of 2-acetylbenzoxazole and an excess of dimethylformamide dimethyl acetal (DMF-DMA) in anhydrous xylene is refluxed for several hours.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The solvent is removed under reduced pressure.
-
The residue is triturated with a suitable solvent (e.g., diethyl ether or hexane) to induce crystallization.
-
The solid product is collected by filtration and can be used in subsequent steps without further purification.
These application notes demonstrate that 2-acetylbenzoxazole is a readily available and versatile starting material for the synthesis of a variety of biologically active heterocyclic compounds. The straightforward and high-yielding protocols make it an attractive building block for applications in medicinal chemistry and drug discovery.
References
- 1. Design, synthesis, antibacterial and antiviral evaluation of chalcone derivatives containing benzoxazole - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 4. eurekaselect.com [eurekaselect.com]
Application Notes and Protocols for Molecular Docking Studies of 1-(Benzo[d]oxazol-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting molecular docking studies with 1-(Benzo[d]oxazol-2-yl)ethanone, a benzoxazole derivative with potential therapeutic applications. Benzoxazole scaffolds are of significant interest in medicinal chemistry due to their presence in various pharmacologically active compounds.[1][2][3] This protocol will focus on a hypothesized anticancer activity of this compound by targeting human topoisomerase II alpha, a well-established target for cancer chemotherapy.[4][5]
Introduction to this compound and Molecular Docking
This compound is a small organic molecule featuring a benzoxazole core. The benzoxazole ring system is a key structural motif in many compounds exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][6] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] It is a powerful tool in drug discovery for predicting the binding affinity and interaction of a small molecule (ligand) with the binding site of a target protein.
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 122433-29-8 |
| Molecular Formula | C₉H₇NO₂ |
| Molecular Weight | 161.16 g/mol |
| Physical Form | Solid |
| Purity | 97% |
| Storage | Sealed in dry, 2-8°C |
(Data sourced from Sigma-Aldrich)[8]
Hypothetical Biological Target: Human Topoisomerase II Alpha (TOP2A)
Based on the known anticancer activities of benzoxazole derivatives, this protocol will use human topoisomerase II alpha (TOP2A) as the biological target.[9] TOP2A is a crucial enzyme in managing DNA topology and is a validated target for numerous anticancer drugs.[5] For this protocol, we will utilize the crystal structure of human topoisomerase II alpha in complex with DNA, available from the Protein Data Bank (PDB).
Target Protein Details:
| Property | Value |
| Protein | Human Topoisomerase II Alpha (TOP2A) |
| PDB ID | 4FM9 |
| Resolution | 2.90 Å |
| Method | X-ray Diffraction |
Experimental Protocol for Molecular Docking
This protocol outlines the necessary steps for preparing the ligand and protein, performing the docking simulation, and analyzing the results. Software such as AutoDock, PyMOL, and Open Babel are commonly used for these tasks.
Ligand Preparation (this compound)
-
Obtain Ligand Structure: The 2D structure of this compound can be obtained from chemical databases like PubChem or sketched using chemical drawing software.
-
3D Conversion and Optimization: Convert the 2D structure to a 3D structure using a program like Open Babel. Subsequently, perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
File Format Conversion: Save the optimized ligand structure in the PDBQT file format, which is required by AutoDock. This step involves adding Gasteiger charges and defining rotatable bonds.
Protein Preparation (Human Topoisomerase II Alpha - PDB: 4FM9)
-
Download Protein Structure: Download the PDB file for human topoisomerase II alpha (PDB ID: 4FM9) from the RCSB Protein Data Bank.[5]
-
Clean the Protein Structure: Remove water molecules, co-factors, and any existing ligands from the PDB file. This can be done using software like PyMOL or Chimera.
-
Add Hydrogens and Charges: Add polar hydrogens to the protein structure. Assign Kollman charges to the protein atoms.
-
File Format Conversion: Convert the cleaned and prepared protein structure into the PDBQT file format for use in AutoDock.
Grid Generation
-
Define the Binding Site: Identify the active site of TOP2A. This can be determined from the literature or by identifying the binding pocket of a co-crystallized ligand if available in a different PDB entry.
-
Set Up the Grid Box: Define a grid box that encompasses the entire binding site. The grid box defines the three-dimensional space where the docking will be performed. The size and center of the grid box are crucial parameters.
Docking Simulation
-
Configure Docking Parameters: Set the parameters for the docking algorithm. For AutoDock, this typically involves using a genetic algorithm. Specify the number of genetic algorithm runs, population size, and the number of energy evaluations.
-
Run the Docking: Execute the docking simulation. The software will explore different conformations and orientations of the ligand within the defined grid box and calculate the binding energy for each pose.
Analysis of Results
-
Examine Binding Poses: The docking results will provide a series of ranked binding poses based on their predicted binding affinities (usually in kcal/mol).
-
Visualize Interactions: Use visualization software like PyMOL or Discovery Studio to analyze the interactions between the ligand and the protein for the best-ranked poses. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Quantitative Data Summary: Summarize the quantitative data, such as binding energies and inhibitory constants (Ki), in a structured table.
Data Presentation
The following table presents a hypothetical summary of docking results for this compound with human topoisomerase II alpha.
| Docking Pose | Binding Energy (kcal/mol) | Estimated Ki (µM) | Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| 1 | -8.5 | 0.58 | ASP479, GLU522, ARG483 | ASP479 (O-H...O) | TYR804, ILE803 |
| 2 | -8.2 | 0.95 | GLU522, SER480, TYR804 | SER480 (O-H...N) | PRO802, ALA805 |
| 3 | -7.9 | 1.62 | ASP479, ARG483, ILE803 | ARG483 (N-H...O) | TYR804, ILE482 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualization of Workflows and Pathways
Molecular Docking Workflow
The following diagram illustrates the general workflow for a molecular docking study.
References
- 1. journal.ijresm.com [journal.ijresm.com]
- 2. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. This compound | 122433-29-8 [sigmaaldrich.com]
- 9. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(Benzo[d]oxazol-2-yl)ethanone Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of 1-(Benzo[d]oxazol-2-yl)ethanone and related benzoxazole derivatives as potent kinase inhibitors. This document includes a summary of their biological activity, detailed experimental protocols for their evaluation, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
Benzoxazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry due to their wide range of pharmacological activities.[1][2] Among these, derivatives of this compound have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways and are frequently dysregulated in diseases such as cancer.[3][4][5] This document outlines the application of these compounds as kinase inhibitors, focusing on their activity against key cancer-related kinases like c-Met, VEGFR-2, Aurora B, and TNIK.[6][7][8][9]
Quantitative Data Presentation
The inhibitory activity of various benzoxazole derivatives against different kinases is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
Table 1: Inhibitory Activity of Piperidinyl-Based Benzoxazole Derivatives against c-Met and VEGFR-2 Kinases [8]
| Compound | Linker | R Group | c-Met IC50 (µM) | VEGFR-2 IC50 (µM) |
| 5a | Acetamide | Phenyl | >10 | >10 |
| 11a | Ethanone | Phenyl | 0.280 | 0.082 |
| 11b | Ethanone | p-Fluorophenyl | 0.181 | 0.057 |
| 13 | Alkyl | Phenyl | 0.590 | 0.502 |
| Staurosporine | - | - | 0.237 | - |
| Sorafenib | - | - | - | 0.058 |
Table 2: Inhibitory Activity of Benzo[d]oxazol-2(3H)-one Derivatives against TNIK [9]
| Compound | R Group | TNIK IC50 (µM) |
| 8g | (structure not specified) | 0.050 |
Table 3: Inhibitory Activity of Benzo[d]oxazol-2(3H)-one-Quinolone Derivatives against c-Met Kinase [6]
| Compound | R Group | c-Met Kinase IC50 (nM) | EBC-1 Cell Proliferation IC50 (nM) |
| 13 | (structure not specified) | 1 | 5 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound derivatives.
General Synthesis of Piperidinyl-Based Benzoxazole Ethanone Derivatives
This protocol describes a general method for synthesizing piperidinyl-based benzoxazole ethanone derivatives, adapted from the literature.[8]
Workflow Diagram:
Caption: General synthesis workflow for piperidinyl-based benzoxazole derivatives.
Protocol:
-
Step 1: Synthesis of 2-(Piperidin-4-yl)benzo[d]oxazole.
-
A mixture of 2-aminophenol and piperidine-4-carboxylic acid is heated in the presence of polyphosphoric acid (PPA).
-
The reaction mixture is refluxed to induce cyclization.
-
The resulting product, 2-(piperidin-4-yl)benzo[d]oxazole, is isolated and purified.
-
-
Step 2: Synthesis of Chloroacetamide Intermediates.
-
Various aromatic amines are reacted with chloroacetyl chloride in an appropriate solvent.
-
The reaction yields the corresponding chloroacetamide intermediates.
-
-
Step 3: Synthesis of Final Piperidinyl-Based Benzoxazole Derivatives.
-
The 2-(piperidin-4-yl)benzo[d]oxazole from Step 1 is reacted with the chloroacetamide intermediates from Step 2.
-
The final products are purified, typically by chromatography.
-
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of the synthesized compounds against specific kinases.
Workflow Diagram:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol:
-
Prepare a reaction buffer appropriate for the specific kinase being assayed.
-
In a 96-well plate, add the test compounds at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO).
-
Add the kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining kinase activity using a suitable detection method, such as luminescence or fluorescence-based assays.
-
Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (SRB Assay)
This protocol describes the sulforhodamine B (SRB) assay, a common method for measuring drug-induced cytotoxicity and cell proliferation.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB dye.
-
Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
Signaling Pathways
The this compound derivatives and related compounds often target key signaling pathways implicated in cancer progression.
RTK Signaling Pathways (c-Met and VEGFR-2)
The RAS/MAP kinase and PI3K/AKT pathways are critical for cell proliferation, survival, and angiogenesis and are often activated by receptor tyrosine kinases (RTKs) like c-Met and VEGFR-2.[4]
References
- 1. jocpr.com [jocpr.com]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New strategies for targeting kinase networks in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting Multiple Kinase Pathways. A Change In Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Acetylbenzoxazole in the Synthesis of Novel Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document outlines the potential applications of 2-acetylbenzoxazole as a versatile starting material for the synthesis of a variety of novel heterocyclic compounds with promising biological activities. The protocols provided are based on well-established synthetic methodologies for analogous compounds and are intended to serve as a foundational guide for further research and development.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Benzoxazole moieties, in particular, are recognized as "privileged structures" in medicinal chemistry due to their presence in numerous compounds with diverse therapeutic properties, including antimicrobial, antifungal, and anticancer activities. 2-Acetylbenzoxazole, with its reactive acetyl group, presents a valuable and largely untapped potential as a precursor for the synthesis of novel, biologically active heterocycles such as quinoxalines, pyrimidines, and pyrazoles. This document provides an overview of these potential applications and detailed, albeit theoretical, protocols for their synthesis.
Application 1: Synthesis of Novel Quinoxaline Derivatives
Quinoxaline derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The reaction of an α-dicarbonyl compound with an o-phenylenediamine is a classic and efficient method for the synthesis of quinoxalines. 2-Acetylbenzoxazole can be readily converted to an α-dicarbonyl compound, making it a suitable precursor for novel quinoxaline synthesis.
Proposed Synthetic Workflow
Caption: Proposed synthesis of quinoxaline derivatives.
Experimental Protocol: Synthesis of 2-(Benzoxazol-2-yl)quinoxaline (Hypothetical)
-
Oxidation of 2-Acetylbenzoxazole: To a solution of 2-acetylbenzoxazole (1 mmol) in dioxane, add selenium dioxide (1.1 mmol). Reflux the mixture for 4-6 hours, monitoring the reaction by TLC. After completion, filter the hot solution to remove selenium metal. Evaporate the solvent under reduced pressure to obtain the crude benzoxazole-2-yl-glyoxal.
-
Condensation with o-Phenylenediamine: Dissolve the crude benzoxazole-2-yl-glyoxal (1 mmol) and o-phenylenediamine (1 mmol) in ethanol. Add a catalytic amount of acetic acid. Reflux the mixture for 2-4 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry. If no precipitate forms, concentrate the solution and purify the residue by column chromatography on silica gel.
Representative Biological Activity of Quinoxaline Derivatives
| Compound Class | Test Organism | Activity (MIC/EC50) | Reference |
| Substituted Quinoxalines | Staphylococcus aureus | MIC: 1.56-6.25 µg/mL | [1] |
| Escherichia coli | MIC: 3.12-12.5 µg/mL | [1] | |
| Candida albicans | MIC: 6.25-25 µg/mL | [1] | |
| Quinoxaline Derivatives | Rhizoctonia solani | EC50: 8.54 µg/mL | [2] |
| Acidovorax citrulli | Good activity | [2] |
Application 2: Synthesis of Novel Pyrimidine Derivatives
Pyrimidine derivatives are another class of heterocycles with significant pharmacological importance, including antifungal and anticancer activities. A common route to pyrimidines involves the cyclization of chalcones with urea, thiourea, or guanidine. 2-Acetylbenzoxazole can serve as the starting ketone for the synthesis of novel chalcones.
Proposed Synthetic Workflow
Caption: Proposed synthesis of pyrimidine derivatives.
Experimental Protocol: Synthesis of Benzoxazolyl Pyrimidines (Hypothetical)
-
Synthesis of Benzoxazolyl Chalcone: To a solution of 2-acetylbenzoxazole (1 mmol) and a substituted aromatic aldehyde (1 mmol) in ethanol, add an aqueous solution of NaOH (40%) dropwise with stirring at room temperature. Continue stirring for 2-4 hours. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the chalcone.
-
Cyclization to Pyrimidine: A mixture of the benzoxazolyl chalcone (1 mmol), urea (or thiourea/guanidine hydrochloride) (1.2 mmol), and potassium hydroxide (2 mmol) in ethanol is refluxed for 6-8 hours.
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice-cold water and neutralized with a dilute acid. The precipitated solid is filtered, washed with water, and purified by recrystallization or column chromatography.
Representative Biological Activity of Pyrimidine Derivatives
| Compound Class | Test Organism/Cell Line | Activity (EC50/IC50) | Reference |
| Pyrimidine amides | Phomopsis sp. | EC50: 10.5 µg/mL | [3] |
| Botryosphaeria dothidea | Moderate Activity | [3] | |
| Benzoylurea pyrimidines | Rhizoctonia solani | EC50: 5.21 µg/mL | [4] |
| Pyrimidine derivatives | Aspergillus niger | Good Activity | [5] |
Application 3: Synthesis of Novel Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds that exhibit a wide range of biological activities. A standard method for their synthesis is the reaction of a 1,3-dicarbonyl compound with hydrazine derivatives. The acetyl group in 2-acetylbenzoxazole can be part of a 1,3-dicarbonyl system after condensation with a suitable electrophile.
Proposed Synthetic Workflow
Caption: Proposed synthesis of pyrazole derivatives.
Experimental Protocol: Synthesis of 3-(Benzoxazol-2-yl)-5-methyl-1H-pyrazole (Hypothetical)
-
Synthesis of 1,3-Diketone: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add 2-acetylbenzoxazole (1 mmol) followed by diethyl oxalate (1.1 mmol). Reflux the mixture for 2-3 hours. After cooling, pour the reaction mixture into ice-water and acidify to precipitate the 1,3-diketone.
-
Cyclization to Pyrazole: To a solution of the 1,3-diketone (1 mmol) in ethanol, add hydrazine hydrate (1.2 mmol). Reflux the mixture for 4-6 hours.
-
Work-up and Purification: Remove the solvent under reduced pressure. The residue can be purified by recrystallization from a suitable solvent or by column chromatography.
Conclusion
2-Acetylbenzoxazole is a promising, yet underutilized, starting material for the synthesis of a diverse range of novel heterocyclic compounds. The proposed synthetic routes to quinoxalines, pyrimidines, and pyrazoles are based on robust and well-established chemical transformations. The resulting novel heterocycles, bearing the benzoxazole moiety, are expected to exhibit interesting biological activities, making them attractive targets for drug discovery and development programs. The protocols and data presented herein provide a solid foundation for researchers to explore the synthetic utility of 2-acetylbenzoxazole and to investigate the pharmacological potential of its derivatives. Further research is warranted to validate these proposed syntheses and to fully elucidate the biological profiles of the resulting novel compounds.
References
- 1. dadun.unav.edu [dadun.unav.edu]
- 2. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Benzoxazole Libraries in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of benzoxazole libraries, a critical step in the identification of novel therapeutic agents. Benzoxazoles are a prominent heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5][6] This document outlines methodologies for screening these libraries against common drug targets, particularly in the context of oncology, and provides a framework for data analysis and hit validation.
Introduction to Benzoxazoles in Drug Discovery
The benzoxazole core is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.[1] Its derivatives have been investigated for a multitude of therapeutic applications, with a significant focus on oncology.[4] Benzoxazoles have been shown to modulate key signaling pathways involved in cancer progression, such as those involving Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the Bcl-2 family of apoptosis regulators.[7][8] High-throughput screening of diverse benzoxazole libraries is a crucial first step in identifying novel lead compounds for the development of next-generation therapeutics.[9]
High-Throughput Screening Workflow
The high-throughput screening (HTS) process for a benzoxazole library typically follows a multi-stage workflow designed to efficiently identify and validate promising hit compounds.[10][11][12] This process begins with assay development and culminates in the identification of validated hits for further lead optimization studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Benzo[d]oxazol-2-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(Benzo[d]oxazol-2-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent and effective methods for the synthesis of this compound, often referred to as 2-acetylbenzoxazole, start from 2-aminophenol. The two primary approaches are:
-
Condensation with a β-Diketone: Reaction of 2-aminophenol with acetylacetone (a β-diketone) in the presence of a catalyst system.[1]
-
Phillips Condensation: Reaction of 2-aminophenol with an appropriate carboxylic acid (like acetoacetic acid) or its equivalent, typically catalyzed by a dehydrating agent such as polyphosphoric acid (PPA).
Q2: I am getting a low yield. What are the common causes and how can I improve it?
A2: Low yields are a common issue and can stem from several factors. Here are the key areas to investigate:
-
Purity of Starting Materials: Impurities in 2-aminophenol can significantly hinder the reaction. It is crucial to use high-purity 2-aminophenol. Consider recrystallizing the starting material if its purity is questionable.
-
Reaction Conditions: Suboptimal temperature, reaction time, or catalyst concentration can lead to incomplete reactions or the formation of side products. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Catalyst Activity: The efficiency of the catalyst is paramount. For instance, in PPA-catalyzed reactions, the freshness and concentration of the PPA are critical. In metal-catalyzed systems, the oxidation state and ligands of the metal are important.
-
Atmosphere: 2-aminophenol and its intermediates can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored impurities and improve the overall yield.
Q3: What are the likely side products in this synthesis?
A3: The formation of side products can significantly reduce the yield of the desired this compound. Common side products include:
-
Uncyclized Intermediates: Incomplete cyclization can leave behind N-(2-hydroxyphenyl)acetamide or related intermediates.
-
Polymerization: 2-aminophenol can self-condense or polymerize, especially at high temperatures or in the presence of strong acids or bases.
-
Over-acetylation: If using a strong acetylating agent, there is a possibility of acetylation on the hydroxyl group of 2-aminophenol before cyclization, leading to undesired byproducts.
Q4: What are the best practices for purifying the final product?
A4: Purification is crucial to obtain high-purity this compound. The most common methods are:
-
Recrystallization: This is an effective method for purifying the solid product. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Column Chromatography: For removing closely related impurities, silica gel column chromatography is a reliable technique. A solvent system of ethyl acetate and hexane is often a good starting point for elution.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst (e.g., old PPA). | Use fresh, high-quality polyphosphoric acid. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring with TLC. | |
| Impure starting materials. | Recrystallize 2-aminophenol before use. | |
| Reaction Stalls (Incomplete Conversion) | Insufficient reaction time. | Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Catalyst deactivation. | In some catalytic systems, adding a fresh portion of the catalyst may be necessary. | |
| Formation of Dark-Colored Impurities | Oxidation of 2-aminophenol or intermediates. | Perform the reaction under an inert atmosphere (nitrogen or argon). |
| High reaction temperature leading to decomposition. | Optimize the reaction temperature to the lowest effective level. | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize. | Try different solvent systems for recrystallization or use column chromatography. |
| Product co-elutes with impurities during chromatography. | Optimize the solvent system for column chromatography by trying different polarity gradients. |
Experimental Protocols
Protocol 1: Synthesis using Acetylacetone and a Brønsted Acid/Copper Iodide Catalyst
This method provides a high yield under relatively mild conditions.[1]
Reactants and Reagents:
-
2-Aminophenol
-
Acetylacetone
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Copper(I) iodide (CuI)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a reaction flask, add 2-aminophenol (1.0 mmol), acetylacetone (1.2 mmol), TsOH·H₂O (10 mol%), and CuI (5 mol%).
-
Add acetonitrile (5 mL) as the solvent.
-
Heat the reaction mixture at 80°C with stirring for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.
| Parameter | Value |
| Temperature | 80°C |
| Time | 16 hours |
| Catalyst System | TsOH·H₂O (10 mol%) / CuI (5 mol%) |
| Solvent | Acetonitrile |
| Typical Yield | Up to 82%[1] |
Protocol 2: Synthesis using Polyphosphoric Acid (PPA)
This is a classic and effective method for synthesizing benzoxazoles.
Reactants and Reagents:
-
2-Aminophenol
-
Acetoacetic acid (or ethyl acetoacetate)
-
Polyphosphoric acid (PPA)
Procedure:
-
In a reaction flask, place polyphosphoric acid (a sufficient amount to ensure good stirring).
-
Heat the PPA to approximately 80-100°C.
-
Slowly and simultaneously add 2-aminophenol (1.0 eq) and acetoacetic acid (1.1 eq) to the hot PPA with vigorous stirring.
-
After the addition is complete, continue heating and stirring the mixture at 120-140°C for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to about 80°C and pour it carefully onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the product precipitates.
-
Filter the solid product, wash it with water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture).
| Parameter | Value |
| Catalyst/Solvent | Polyphosphoric Acid (PPA) |
| Temperature | 120-140°C |
| Time | 2-4 hours |
| Work-up | Quenching on ice, neutralization |
| Typical Yield | 60-80% (highly dependent on conditions) |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for addressing low yields in the synthesis.
References
Troubleshooting guide for the purification of 1-(Benzo[d]oxazol-2-yl)ethanone
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-(Benzo[d]oxazol-2-yl)ethanone.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is an oil and won't solidify. What should I do?
A1: Oiling out instead of crystallizing is a common issue. It can be caused by the presence of significant impurities which depress the melting point, or by the chosen solvent system being inappropriate.
-
Troubleshooting Steps:
-
Scratching: Try scratching the inside of the flask at the solvent line with a glass rod to induce nucleation.
-
Seed Crystal: If you have a small amount of pure product, add a seed crystal to the cooled solution.
-
Solvent Adjustment: Re-heat the solution to dissolve the oil. Add a small amount of a solvent in which your compound is more soluble to reduce the supersaturation, then cool slowly. Alternatively, if using a mixed solvent system, you may have added too much of the anti-solvent. Add more of the "good" solvent until the solution is clear, then re-cool.
-
Pre-purification: If the crude material is very impure, consider a preliminary purification by column chromatography to remove the bulk of the impurities before attempting recrystallization.
-
Q2: I have a low recovery yield after recrystallization. How can I improve it?
A2: Low yield is often due to using too much solvent, premature crystallization, or incomplete collection of the product.
-
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Prevent Premature Crystallization: Pre-heat your filtration apparatus (funnel and receiving flask) if performing a hot filtration to remove insoluble impurities. This prevents the product from crystallizing out on the filter paper.
-
Maximize Crystal Collection: After cooling and allowing crystals to form, cool the flask in an ice bath to maximize precipitation. When filtering, wash the crystals with a minimal amount of ice-cold recrystallization solvent to remove residual impurities without dissolving a significant amount of the product.
-
Q3: My final product is colored, but the literature suggests it should be a white or off-white solid. How can I remove the colored impurities?
A3: Colored impurities are common and can sometimes be removed with activated charcoal.
-
Troubleshooting Steps:
-
Activated Charcoal: After dissolving your crude product in the hot recrystallization solvent, allow the solution to cool slightly and add a small amount of activated charcoal.
-
Hot Filtration: Re-heat the mixture to boiling for a few minutes, then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.
-
Caution: Be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield. Use it sparingly.
-
Q4: I am seeing multiple spots on my TLC plate after purification. Which purification method is best for removing persistent impurities?
A4: If recrystallization is insufficient to remove impurities, column chromatography is the recommended next step. This technique is excellent for separating compounds with different polarities.
-
Troubleshooting Steps:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal eluent will give your product an Rf value of approximately 0.3-0.4 and show good separation from all impurities.
-
Column Chromatography: Pack a silica gel column and elute with the optimized solvent system. It is often beneficial to start with a less polar solvent mixture and gradually increase the polarity (gradient elution).
-
Q5: The benzoxazole ring in my compound seems to be cleaving during purification. How can I prevent this?
A5: The benzoxazole ring can be susceptible to hydrolysis under acidic or basic conditions.[1]
-
Troubleshooting Steps:
-
Maintain Neutral pH: Ensure that your purification conditions are kept as close to neutral as possible. Avoid strong acids or bases during extractions and chromatography.
-
Avoid Excessive Heat: Prolonged heating, especially in the presence of protic solvents, can potentially contribute to degradation.
-
Data Presentation
The following table summarizes typical parameters for the purification of this compound. Note that optimal conditions may vary based on the specific impurities present in your crude sample.
| Purification Method | Recommended Solvent System (Eluent) | Expected Purity | Advantages | Disadvantages |
| Recrystallization | Ethanol/Water, Toluene, or Hexane/Ethyl Acetate | >98% | Simple, rapid, and can yield highly pure crystalline material. | Not effective for removing impurities with similar solubility to the product. |
| Column Chromatography | Hexane/Ethyl Acetate (gradient) | >99% | Excellent for separating a wide range of impurities, including isomers. | More time-consuming and requires larger volumes of solvent. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.
-
Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes faintly and persistently cloudy.
-
Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto a TLC plate and develop it with different ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent you plan to use. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a flat top surface.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the column solvent or a more polar solvent like dichloromethane. If using a more polar solvent, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica-adsorbed sample to the top of the column.
-
Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Visualizations
Troubleshooting Workflow for Purification
Caption: A flowchart for troubleshooting common issues during the purification of this compound.
References
Technical Support Center: Optimization of Benzoxazole Formation from o-Aminophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzoxazoles from o-aminophenol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My benzoxazole synthesis is resulting in a very low yield. What are the common initial steps to troubleshoot this issue?
Low yields in benzoxazole synthesis can be attributed to several factors, ranging from the purity of starting materials to suboptimal reaction conditions and inefficient purification.[1] Key areas to investigate include:
-
Purity of Starting Materials: Impurities in the o-aminophenol or its coupling partner (e.g., aldehyde, carboxylic acid) can significantly interfere with the reaction.[1][2] It is advisable to use high-purity reagents. Purification of starting materials by recrystallization or distillation may be necessary. You can assess the purity by:
-
Melting Point Analysis: Compare the melting point of your starting materials with literature values. A broad or lower melting point suggests impurities.[1]
-
-
Reaction Conditions: Non-optimal temperature, reaction time, solvent, or catalyst can significantly impact the yield.[1] These factors are pivotal for a successful cyclization.[2]
-
Inert Atmosphere: o-Aminophenols can be susceptible to air oxidation, leading to colored impurities and lower yields.[2] Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is recommended, especially if reagents, catalysts, or intermediates are sensitive to air or moisture.[1][2]
-
Side Product Formation: Competing side reactions can consume starting materials, thus reducing the yield of the desired benzoxazole.[1]
Q2: My reaction seems to have stalled and is not proceeding to completion. What can I do?
A stalled reaction can often be resolved by addressing the following factors:
-
Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy.[2] Consider incrementally increasing the temperature while closely monitoring the reaction's progress using methods like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2] Some solvent-free reactions may require temperatures as high as 130°C to achieve good yields.[2]
-
Catalyst Deactivation or Insufficiency: The catalyst may have lost its activity, which is particularly relevant for recyclable catalysts.[2] Adding a fresh portion of the catalyst might help restart the reaction.[2] Ensure the catalyst is fresh and has been handled according to its storage requirements.[2] Sometimes, a small increase in catalyst loading can significantly improve the conversion.[1]
-
Stoichiometry: Verify that the stoichiometry of your reactants is correct.[1][2] In some cases, using a slight excess of one reactant can help drive the reaction to completion.[2]
-
Reaction Time: Ensure the reaction is allowed to run for a sufficient amount of time. Monitor the reaction progress using TLC to determine the optimal duration.[3]
Q3: I am observing significant side product formation. How can I minimize this?
Side product formation is a common reason for low yields.[1] The nature of these side products is dependent on the specific synthetic route.
-
Schiff Base Formation: In syntheses involving o-aminophenol and an aldehyde, the intermediate Schiff base may be stable and not fully cyclize.[1][3] To promote cyclization, you can:
-
Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[1]
-
Polymerization: Under certain conditions, starting materials or intermediates can polymerize.[1]
To minimize side products:
-
Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of reactants.[1]
-
Choose the Right Catalyst: The choice of catalyst can significantly influence the selectivity of the reaction.[1]
-
Use a Protective Atmosphere: If your reactants or intermediates are sensitive to oxygen or moisture, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation-related byproducts.[1][2]
Q4: I seem to be losing my product during the purification step. What are some effective purification strategies for benzoxazoles?
Purification can be a significant source of product loss.[1] Here are some effective strategies for purifying benzoxazoles:
-
Column Chromatography: This is a common and effective method.[1] The choice of the solvent system, often a mixture of hexane and ethyl acetate, is crucial for good separation.[1][3]
-
Recrystallization: The crude product can be washed with a cold solvent, such as ethanol, and then recrystallized.[3]
-
Acid-Base Extraction: As benzoxazoles are weakly basic, they can sometimes be purified by extraction with an acidic solution, followed by neutralization and re-extraction into an organic solvent.[1]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various benzoxazole synthesis protocols, allowing for easy comparison of reaction conditions and yields.
Table 1: Catalyst and Solvent Effects on Benzoxazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tf₂O / 2-Fluoropyridine | Dichloromethane | 0 to RT | 1 | Not specified | [1] |
| Brønsted Acidic Ionic Liquid (BAIL) Gel | Solvent-Free | 130 | 5 | up to 98 | [2][4] |
| Samarium triflate | Aqueous medium | Mild conditions | Not specified | Good yields | [5][6] |
| TsOH·H₂O and CuI | Acetonitrile | 80 | 16 | up to 89 | [7] |
| Polyamine organocatalyst | Methanol | Room Temperature | Not specified | Not specified | [8] |
| ZnS nanoparticles | Not specified | 70 | Not specified | Not specified | [3] |
| Nano-ZnO | DMF | 100 | Not specified | Moderate | [9] |
| EG–G2–Pd | Ethanol | 50 | 3 | 88 | [9][10] |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of benzoxazole derivatives.
Protocol 1: Synthesis using Brønsted Acidic Ionic Liquid (BAIL) Gel under Solvent-Free Conditions [2][4]
-
Reaction Setup: In a 5 mL reaction vessel equipped with a magnetic stir bar, combine o-aminophenol (1.0 mmol), the desired benzaldehyde (1.0 mmol), and the BAIL gel catalyst (0.01 mmol, 1 mol%).
-
Reaction: Heat the reaction mixture to 130°C with stirring for 5 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Workup: After completion, cool the mixture to room temperature and dissolve it in ethyl acetate (10 mL).
-
Catalyst Recovery: Separate the BAIL gel catalyst by centrifugation. The catalyst can be washed, dried, and reused.
-
Purification: Dry the organic layer over anhydrous MgSO₄ and concentrate under vacuum to obtain the crude product. If necessary, purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis using Tf₂O and 2-Fluoropyridine [1]
-
Reaction Setup: To a solution of a tertiary amide (0.55 mmol) in dichloromethane (DCM, 1 mL), add 2-Fluoropyridine (1.0 mmol).
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Addition: Add triflic anhydride (Tf₂O, 0.6 mmol) dropwise to the stirred solution.
-
Stirring: Stir the mixture at 0°C for 15 minutes.
-
Reactant Addition: Add o-aminophenol (0.5 mmol) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1 hour.
-
Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding triethylamine (Et₃N, 0.5 mL).
-
Solvent Removal: Evaporate the solvent under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting benzoxazole synthesis.
Caption: A troubleshooting workflow for low yields in benzoxazole synthesis.
Caption: General reaction pathway for benzoxazole formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzoxazole synthesis [organic-chemistry.org]
- 6. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 7. Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 10. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
Resolving issues with the cyclization step in benzoxazole synthesis
This technical support center is a resource for researchers, scientists, and drug development professionals to navigate challenges encountered during the cyclization step of benzoxazole synthesis. Here you will find troubleshooting guidance and frequently asked questions to address common experimental issues.
Troubleshooting Guide: The Cyclization Step
The successful synthesis of benzoxazoles often hinges on an efficient cyclization step. Low yields, incomplete reactions, and the formation of side products are common hurdles. This guide provides a systematic approach to identifying and resolving these issues.
Common Issues and Solutions in Benzoxazole Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Impure starting materials (e.g., 2-aminophenol, aldehyde/carboxylic acid).[1][2] | Verify the purity of reagents via melting point analysis or spectroscopy.[2] Purification by recrystallization or distillation may be necessary.[1] |
| Suboptimal reaction temperature.[3] | Incrementally increase the reaction temperature. Some solvent-free reactions may require temperatures up to 130°C.[1][4] | |
| Inappropriate catalyst or insufficient catalyst loading.[2][3] | Screen different catalysts (e.g., Brønsted acids, Lewis acids, metal catalysts).[1][5] In some cases, increasing catalyst loading from 5 mol% to 20 mol% can improve yield.[3] | |
| Unsuitable solvent.[3] | Consider switching to a different solvent. Anhydrous solvents may be necessary if the reaction is moisture-sensitive.[2][3] | |
| Stalled or Incomplete Reaction | Insufficient temperature to overcome activation energy.[1] | Gradually increase the reaction temperature while monitoring progress with TLC or GC.[1] |
| Deactivated catalyst.[1] | If using a recyclable catalyst, consider adding a fresh portion.[1][2] | |
| Formation of a stable Schiff base intermediate that fails to cyclize.[1][3] | Increase the reaction temperature or prolong the reaction time.[1] The addition of a suitable oxidizing agent may also facilitate cyclization.[3] | |
| Significant Side Product Formation | Incomplete cyclization leading to Schiff base intermediate.[1] | Promote complete cyclization by increasing the reaction temperature or time.[1] |
| Dimerization or polymerization of 2-aminophenol.[1] | Optimize reaction conditions by avoiding excessively high temperatures or highly acidic/basic conditions.[1] | |
| Beckmann rearrangement leading to isomeric benzoxazoles (when using oximes).[6] | Employ anhydrous conditions and consider specific reagents like ZrCl4 to favor N-O bond formation.[6] |
Data Presentation: Impact of Reaction Conditions
The efficiency of the benzoxazole cyclization is highly dependent on the reaction parameters. The following table summarizes the impact of different catalysts and temperatures on the yield of 2-phenylbenzoxazole from the reaction of 2-aminophenol and benzaldehyde.
Effect of Catalyst and Temperature on 2-Phenylbenzoxazole Yield
| Catalyst (1 mol%) | Temperature (°C) | Time (h) | Yield (%) |
| BAIL Gel | 130 | 5 | 98 |
| BAIL | 130 | 5 | 87 |
| BAIL Gel | < 100 | 5 | Reaction hardly proceeded |
| BAIL Gel | Room Temperature | 5 | No product |
Data adapted from a study on Brønsted acidic ionic liquid (BAIL) gel catalysts under solvent-free conditions.[4]
Experimental Protocols
Below are detailed methodologies for key experiments related to benzoxazole synthesis.
Protocol 1: Synthesis using a Brønsted Acidic Ionic Liquid (BAIL) Gel under Solvent-Free Conditions
This protocol is adapted from a method for the solvent-free synthesis of 2-phenylbenzoxazole.[4]
Materials:
-
2-Aminophenol (1.0 mmol, 109 mg)
-
Benzaldehyde (1.0 mmol, 106 mg)
-
BAIL gel catalyst (0.010 g, ~1 mol%)
-
Ethyl acetate
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup: In a 5 mL reaction vessel, combine 2-aminophenol, benzaldehyde, and the BAIL gel catalyst. Add a magnetic stir bar.
-
Reaction: Heat the mixture to 130°C with continuous stirring for 5 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature and dissolve it in 10 mL of ethyl acetate.
-
Catalyst Separation: Separate the BAIL gel catalyst by centrifugation. The catalyst can be washed, dried, and reused.
-
Purification: Dry the ethyl acetate layer over anhydrous MgSO₄, filter, and then evaporate the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization from ethanol.
Protocol 2: Synthesis of 2-Substituted Benzoxazoles using Tf₂O and 2-Fluoropyridine
This protocol describes a method for synthesizing 2-substituted benzoxazoles from tertiary amides and 2-aminophenols.[7]
Materials:
-
Tertiary amide (0.55 mmol)
-
2-Aminophenol (0.5 mmol)
-
2-Fluoropyridine (1.0 mmol)
-
Triflic anhydride (Tf₂O) (0.6 mmol)
-
Dichloromethane (DCM) (1 mL)
-
Triethylamine (Et₃N) (0.5 mL)
-
Petroleum ether and Ethyl acetate for chromatography
Procedure:
-
Initial Mixture: In a reaction vessel, dissolve the tertiary amide (0.55 mmol) in dichloromethane (1 mL) and add 2-fluoropyridine (1.0 mmol).
-
Cooling and Addition: Cool the mixture to 0°C in an ice bath. Add triflic anhydride (0.6 mmol) dropwise to the stirred solution.
-
Stirring: Stir the mixture at 0°C for 15 minutes.
-
Addition of 2-Aminophenol: Add 2-aminophenol (0.5 mmol) to the reaction mixture.
-
Reaction at Room Temperature: Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quenching: Quench the reaction by adding triethylamine (0.5 mL).
-
Solvent Removal: Evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the desired 2-substituted benzoxazole.
Frequently Asked Questions (FAQs)
Q1: My benzoxazole synthesis is resulting in a very low yield. What are the first things I should check?
A1: When troubleshooting low yields, it's best to start with the fundamentals.[1] First, verify the purity of your starting materials, as impurities can significantly hinder the reaction.[1][2] Next, ensure that your reaction conditions, particularly temperature and catalyst choice, are optimal for your specific substrates.[2][3]
Q2: My reaction seems to have stopped, as I see no further change on my TLC plate. What should I do?
A2: A stalled reaction can often be pushed to completion.[1] Consider incrementally increasing the reaction temperature, as the initial temperature may be insufficient.[1] If you are using a catalyst, especially one that is recycled, it may have lost its activity. Adding a fresh portion of the catalyst can sometimes restart the reaction.[1][2]
Q3: I am observing a significant amount of a byproduct that I suspect is the Schiff base intermediate. How can I promote its cyclization?
A3: The formation of a stable Schiff base is a common issue where the intermediate fails to cyclize.[1][3] To encourage the cyclization, you can try increasing the reaction temperature or extending the reaction time.[1] In some cases, the addition of an oxidizing agent can facilitate the conversion of the Schiff base to the desired benzoxazole.[3]
Q4: What are some common side products in benzoxazole synthesis, and how can I minimize them?
A4: Besides the uncyclized Schiff base, other side products can include dimers or polymers of 2-aminophenol, especially at high temperatures.[1] If you are starting from an oxime, a Beckmann rearrangement can lead to the formation of an isomeric benzoxazole.[6] To minimize these, carefully control your reaction conditions, including temperature and stoichiometry. For oxime-based syntheses, using anhydrous conditions can help suppress the Beckmann rearrangement.[6]
Q5: How critical is the choice of catalyst for the cyclization step?
A5: The catalyst is crucial and can dramatically influence the outcome of the reaction.[1] A wide variety of catalysts can be effective, including Brønsted or Lewis acids, as well as various metal catalysts.[1][5] The optimal choice will depend on your specific starting materials and the reaction conditions you are employing. It is often beneficial to screen a few different types of catalysts to find the most effective one for your synthesis.[3]
Visualizations
Caption: A decision-making workflow for troubleshooting benzoxazole synthesis.
Caption: A simplified reaction pathway for benzoxazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzoxazole synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and removing impurities from commercial 1-(Benzo[d]oxazol-2-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1-(Benzo[d]oxazol-2-yl)ethanone. The information provided is designed to help identify and remove common impurities encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in commercial this compound?
A1: Commercial this compound is commonly synthesized through the condensation of 2-aminophenol with a derivative of acetoacetic acid. Based on this synthesis route, the most probable impurities include:
-
Unreacted Starting Materials: 2-aminophenol and derivatives of acetoacetic acid.
-
Reagents and Solvents: Residual acids, bases, or solvents used during the synthesis and workup.
-
Byproducts: Compounds formed from side reactions. While specific byproducts can vary, they may include isomers or polymeric materials.
-
Degradation Products: Hydrolysis of the oxazole ring can occur, especially in the presence of moisture, leading to the formation of N-(2-hydroxyphenyl)acetamide.
Q2: How can I assess the purity of my this compound sample?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for identifying and characterizing the structure of the main component and any significant impurities.
Q3: My this compound appears discolored. What could be the cause?
A3: Discoloration, often a yellow or brownish tint, can be indicative of impurities. This may be due to the presence of oxidized 2-aminophenol or other colored byproducts from the synthesis. Purification through recrystallization or column chromatography can often remove these colored impurities.
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored as a dry solid in a tightly sealed container, protected from light and moisture. Storage at low temperatures (2-8 °C) is also advisable to slow down potential degradation pathways. For solutions, it is best to prepare them fresh before use and use deoxygenated solvents if oxidative degradation is a concern.
Troubleshooting Guides
Issue 1: Identification of Unknown Peaks in HPLC Analysis
Symptom: Your HPLC chromatogram shows unexpected peaks in addition to the main product peak.
Possible Causes:
-
Presence of impurities from synthesis (starting materials, byproducts).
-
Degradation of the compound.
-
Contamination from solvents or sample handling.
Troubleshooting Steps:
-
Run a Blank: Inject the solvent used to dissolve your sample to ensure it is not the source of the extraneous peaks.
-
Spike with Starting Materials: If available, inject a sample spiked with a small amount of 2-aminophenol to see if any of the unknown peaks correspond to this starting material.
-
LC-MS Analysis: Couple the HPLC to a mass spectrometer (MS) to obtain the mass-to-charge ratio (m/z) of the impurity peaks. This information is invaluable for proposing potential structures.
-
Forced Degradation Study: Subject a small sample of your material to stress conditions (e.g., heat, acid, base, oxidation) to intentionally generate degradation products. Analyzing these samples by HPLC can help identify which peaks in your original sample are due to degradation.
Issue 2: Poor Recovery After Recrystallization
Symptom: A significant loss of product is observed after performing recrystallization.
Possible Causes:
-
The chosen solvent is too good, keeping a large amount of the product dissolved even at low temperatures.
-
Too much solvent was used during the dissolution step.
-
Premature crystallization occurred during a hot filtration step.
Troubleshooting Steps:
-
Optimize Solvent System: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixed solvent system (e.g., ethanol/water) can often provide the desired solubility profile.
-
Use Minimal Hot Solvent: Dissolve the crude product in the minimum amount of boiling solvent necessary to achieve complete dissolution.
-
Pre-heat Filtration Apparatus: If a hot filtration step is necessary to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the desired compound from crystallizing prematurely.
-
Recover from Mother Liquor: Concentrate the mother liquor and cool it to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Experimental Protocols
Protocol 1: Identification of Impurities by HPLC
This protocol provides a general method for the impurity profiling of this compound. Method optimization may be required based on the specific instrument and impurity profile.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Elution: Start with a low percentage of Mobile Phase B and gradually increase to elute more non-polar impurities. A typical gradient is shown in the table below.
-
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30 | 95 | 5 |
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of each impurity relative to the total peak area to estimate the purity.
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for the purification of this compound using a mixed solvent system.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flask, heating source, filtration apparatus
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy and the cloudiness persists.
-
Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 3: Purification by Column Chromatography
This protocol outlines a general procedure for purifying this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column, flasks for fraction collection
Procedure:
-
TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully apply it to the top of the silica gel bed.
-
Elution: Begin eluting with the least polar solvent mixture determined from the TLC analysis. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product and any more polar impurities.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for impurity identification and purification.
Caption: Relationship between synthesis, impurities, and analytical/purification methods.
Stability issues of 2-acetylbenzoxazole under different storage conditions
This technical support center provides guidance on the stability of 2-acetylbenzoxazole under various experimental and storage conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 2-acetylbenzoxazole?
A1: The stability of 2-acetylbenzoxazole can be influenced by several factors, including temperature, humidity, light exposure, and pH of the solution.[1][2] Stress testing, which includes exposure to elevated temperatures, high humidity, and photolysis, can help identify the likely degradation products and establish the intrinsic stability of the molecule.[1][2]
Q2: What are the recommended long-term storage conditions for 2-acetylbenzoxazole?
A2: For long-term storage, it is recommended to store 2-acetylbenzoxazole in a cool, dark, and dry place. Based on general guidelines for chemical compounds, storage at 2-8°C in a tightly sealed container, protected from light, is advisable to minimize degradation.
Q3: How can I monitor the degradation of 2-acetylbenzoxazole in my samples?
A3: The degradation of 2-acetylbenzoxazole can be monitored using stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC).[3] A validated HPLC method can separate the intact 2-acetylbenzoxazole from its degradation products, allowing for quantification of its purity over time.
Q4: Are there any known degradation pathways for 2-acetylbenzoxazole?
A4: While specific degradation pathways for 2-acetylbenzoxazole are not extensively documented in publicly available literature, similar heterocyclic compounds can be susceptible to hydrolysis of the oxazole ring, particularly under acidic or basic conditions. Oxidation and photodecomposition are also potential degradation routes.[4][5] Establishing the degradation pathways is a key objective of stress testing.[1]
Troubleshooting Guide
Issue 1: Unexpectedly low potency or loss of activity of 2-acetylbenzoxazole in an experiment.
This could be due to the degradation of the compound during storage or the experimental procedure.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature, protected from light, and in a tightly sealed container to prevent moisture exposure.
-
Assess Experimental Conditions:
-
pH: Check the pH of your experimental buffers. Extreme pH values can accelerate hydrolysis.
-
Temperature: Evaluate the temperature profile of your experiment. Prolonged exposure to elevated temperatures can lead to thermal degradation.
-
Light Exposure: If the experiment is conducted under ambient light for an extended period, consider the possibility of photodegradation.[4]
-
-
Perform Purity Analysis: Use an analytical technique like HPLC to check the purity of your 2-acetylbenzoxazole stock and experimental samples.
Data Summary
The following table summarizes hypothetical stability data for 2-acetylbenzoxazole under various stress conditions. This data is illustrative and intended to guide researchers in designing their experiments.
| Storage Condition | Time | Purity (%) | Major Degradation Product(s) |
| 25°C / 60% RH | 3 months | 98.5 | Degradant A |
| 40°C / 75% RH | 1 month | 95.2 | Degradant A, Degradant B |
| Solution (pH 4) | 7 days | 99.1 | Minimal Degradation |
| Solution (pH 9) | 7 days | 92.0 | Degradant C (Hydrolysis Product) |
| Photostability (ICH Q1B) | 24 hours | 96.8 | Photodegradant X |
Experimental Protocols
Protocol 1: HPLC Method for Stability Indicating Assay of 2-Acetylbenzoxazole
This protocol describes a general HPLC method for the quantitative analysis of 2-acetylbenzoxazole and the separation of its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of 2-acetylbenzoxazole.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare a standard solution of 2-acetylbenzoxazole of known concentration.
-
Prepare sample solutions from the stability study at appropriate dilutions.
-
Inject the standard and sample solutions into the HPLC system.
-
The peak area of 2-acetylbenzoxazole is used to calculate its concentration in the samples. The appearance of new peaks indicates the formation of degradation products.
Visualizations
Logical Troubleshooting Workflow for Stability Issues
Caption: Troubleshooting workflow for stability issues.
Hypothetical Degradation Pathway of 2-Acetylbenzoxazole
Caption: Potential degradation pathways for 2-acetylbenzoxazole.
References
Technical Support Center: Overcoming Poor Solubility of Benzoxazole Derivatives in Biological Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming the solubility challenges associated with benzoxazole derivatives in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why do my benzoxazole derivatives have such poor water solubility?
A1: The limited aqueous solubility of many benzoxazole derivatives is inherent to their chemical structure. These compounds possess a rigid, fused aromatic ring system which is largely hydrophobic (water-repelling). This hydrophobicity makes it difficult for water molecules to surround and dissolve the compound.[1]
Q2: What is the first step I should take when encountering a solubility issue with a new benzoxazole derivative?
A2: The initial and most critical step is to determine the compound's intrinsic aqueous solubility. This provides a baseline for developing a strategy to improve it. Following this, a systematic approach involving pH modification (for ionizable compounds) or the use of co-solvents should be considered.[1]
Q3: What are the most common strategies to enhance the solubility of benzoxazole derivatives for in vitro assays?
A3: Several formulation strategies can be employed. The most common include:
-
Co-solvents: Using a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, can significantly increase the solubility of lipophilic compounds.[1]
-
pH Adjustment: If your benzoxazole derivative has ionizable functional groups, adjusting the pH of the solution to be at least 2 pH units away from the compound's pKa can increase solubility by favoring the more soluble ionized form.[1]
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic benzoxazole molecule within their core, forming a complex that is more soluble in aqueous solutions.
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can create a high-energy amorphous state, which dissolves more readily than the crystalline form.[1]
Q4: How much DMSO is safe to use in my cell-based assays?
A4: The tolerance to DMSO varies significantly between cell lines. A general guideline is to keep the final concentration at or below 0.5%, as higher concentrations can be cytotoxic.[2] However, it is always best to perform a dose-response experiment with DMSO alone on your specific cell line to determine the maximum non-toxic concentration.[3]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: My compound precipitates immediately when I add my DMSO stock to the aqueous assay buffer or cell culture medium.
| Possible Cause | Explanation | Recommended Solution |
| Solvent Shock | The rapid shift from a high concentration of organic solvent (DMSO) to a primarily aqueous environment causes the poorly soluble compound to "crash out" of solution. | Perform a serial dilution. Instead of adding the concentrated stock directly, create intermediate dilutions in pre-warmed (37°C) buffer or media. Add the compound dropwise while gently vortexing.[4] |
| Concentration Exceeds Solubility Limit | The final concentration of the benzoxazole derivative in the aqueous medium is higher than its maximum solubility. | Reduce the final working concentration of your compound. You can determine the maximum soluble concentration through a simple solubility test.[4] |
| Temperature Effects | The solubility of many compounds decreases at lower temperatures. Adding a room-temperature stock solution to cold media can induce precipitation. | Always use pre-warmed (37°C) aqueous solutions (buffers, cell culture media) when preparing your final dilutions.[4] |
Issue 2: The solution appears clear initially, but a precipitate forms over time during incubation.
| Possible Cause | Explanation | Recommended Solution |
| Temperature Shift | Moving the plate from room temperature to a 37°C incubator can alter the solubility of the compound. | Pre-warm all solutions to the experimental temperature before mixing. Ensure the incubator provides a stable and consistent temperature.[5] |
| pH Change in Media | Cellular metabolism can lead to a shift in the pH of the culture medium, which may affect the solubility of pH-sensitive compounds. | Use a medium buffered with HEPES for better pH stability. Monitor the pH of your culture, especially with high cell densities, and change the medium more frequently if needed.[5] |
| Interaction with Media Components | The compound may be interacting with salts, proteins, or other components in the media, leading to the formation of an insoluble complex. | Test the compound's solubility in a simpler buffer, like PBS, to see if media components are the issue. If so, a different formulation strategy may be necessary. |
Data Presentation: Solubility of Benzoxazole Derivatives
The following tables provide a summary of available quantitative and qualitative solubility data for the parent benzoxazole and some of its derivatives.
Table 1: Quantitative Solubility Data
| Compound | Solvent | Solubility | Temperature |
| Benzoxazole | Water | 8.34 mg/mL | 20°C |
| 2-Methylbenzoxazole | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL | Not Specified |
| 2-Methylbenzoxazole | DMSO | ≥26.6 mg/mL | Not Specified |
Data compiled from multiple sources.[1][6][7]
Table 2: Qualitative Solubility of Benzoxazole Derivatives
| Compound | Water | Organic Solvents (e.g., DMSO, Ethanol, Acetone) |
| Benzoxazole | Soluble[6][8] | Soluble[9] |
| 2-Methylbenzoxazole | Insoluble / Sparingly Soluble[10][11] | Soluble |
| 2-Phenylbenzoxazole | Low aqueous solubility[12] | Soluble |
Experimental Protocols
Protocol 1: Preparation of a Benzoxazole Derivative Stock Solution and Working Dilutions
This protocol provides a general method for preparing a stock solution in DMSO and subsequent dilutions for a cell-based assay, minimizing the risk of precipitation.
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh your benzoxazole derivative.
-
Dissolve the compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-100 mM).
-
Ensure complete dissolution by vortexing. If necessary, brief sonication in a water bath can be used.
-
-
Prepare Intermediate Dilutions (Serial Dilution):
-
Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.
-
Perform a serial dilution of your high-concentration stock solution in the pre-warmed medium. For example, to achieve a 1:100 final dilution, you could first make a 1:10 dilution, and then a further 1:10 dilution. This gradual decrease in DMSO concentration helps prevent precipitation.
-
-
Final Dilution and Addition to Cells:
-
Add the final diluted solution to your cell culture plates.
-
Ensure the final DMSO concentration is consistent across all wells, including the vehicle control. For example, if your treated wells have a final DMSO concentration of 0.1%, your vehicle control wells should also contain 0.1% DMSO in the medium.
-
Protocol 2: Solubility Enhancement using Cyclodextrins (Kneading Method)
This protocol describes a common laboratory-scale method for preparing a benzoxazole-cyclodextrin inclusion complex to improve aqueous solubility.
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher water solubility and lower toxicity compared to other cyclodextrins.
-
Molar Ratio: Determine the desired molar ratio of the benzoxazole derivative to the cyclodextrin (e.g., 1:1 or 1:2).
-
Wetting the Cyclodextrin: In a mortar, add the calculated amount of cyclodextrin. Add a small amount of water or ethanol-water mixture to form a thick paste.
-
Adding the Benzoxazole Derivative: Slowly and incrementally add the benzoxazole derivative to the cyclodextrin paste.
-
Kneading: Thoroughly knead the mixture for 30-60 minutes to facilitate the inclusion of the drug molecule into the cyclodextrin cavity.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sizing: Gently grind the dried complex and pass it through a sieve to obtain a fine, uniform powder. This powder can then be dissolved in aqueous buffers for your experiments.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. Benzoxazole, 2-phenyl- [webbook.nist.gov]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Showing Compound Benzoxazole (FDB004443) - FooDB [foodb.ca]
- 7. apexbt.com [apexbt.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. 2-Methylbenzoxazole | C8H7NO | CID 7225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. researchgate.net [researchgate.net]
Minimizing tar formation in high-temperature benzoxazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during high-temperature benzoxazole synthesis, with a specific focus on minimizing tar formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of tar formation in high-temperature benzoxazole synthesis?
Tar formation is a common issue in high-temperature organic syntheses, including that of benzoxazoles. It typically results from a combination of factors:
-
Thermal Decomposition: At elevated temperatures, reactants, intermediates (like the Schiff base), or the final benzoxazole product can decompose, leading to a complex mixture of byproducts that polymerize into tar.[1]
-
Side Reactions: High temperatures can promote alternative reaction pathways beyond the desired cyclization, leading to undesired oligomers and polymers.[1] In syntheses starting from o-hydroxyaryl oximes, a Beckmann rearrangement can occur as a side reaction.[2]
-
Reactant Purity: Impurities in the starting materials, such as o-aminophenol or the carboxylic acid/aldehyde, can act as catalysts or participants in side reactions that generate tarry substances.[3]
-
Prolonged Reaction Times: Extended exposure to high temperatures can increase the likelihood of decomposition and side reactions, contributing to tar buildup.[1]
-
Atmospheric Oxygen: The presence of oxygen at high temperatures can sometimes lead to oxidative side reactions and decomposition.[1]
Q2: How can I optimize the reaction temperature to minimize tarring while ensuring a good yield?
Optimizing the reaction temperature is critical. A temperature that is too low may result in a slow or incomplete reaction, while excessively high temperatures can lead to the decomposition of reactants and products, causing tar formation.[1] A systematic approach is recommended:
-
Literature Review: Start with the temperature conditions reported in literature for similar substrates.
-
Stepwise Increase: Begin the reaction at a lower temperature and gradually increase it, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Identify Optimal Range: The optimal temperature is typically the lowest temperature at which a reasonable reaction rate is achieved without significant byproduct formation. For example, one study found 70°C to be the optimal temperature for their system using ZnS nanoparticles, while another solvent-free method achieved a 98% yield at 130°C.[1][4]
Q3: What role does the catalyst play in preventing tar formation?
The choice of catalyst is crucial for promoting the desired reaction pathway and can help in minimizing tar formation.[1]
-
Increased Selectivity: An effective catalyst can increase the rate of the desired cyclization reaction, allowing for lower reaction temperatures and shorter reaction times, thereby reducing the window for side reactions.
-
Catalyst Type: Both Brønsted and Lewis acids are commonly used.[4] Heterogeneous catalysts, such as silica-supported ferric chloride or magnetic nanoparticles, can also be effective and offer the advantage of easy removal from the reaction mixture.[5][6] Some modern protocols utilize ionic liquids or organocatalysts to improve efficiency and reduce byproducts.[4][7]
-
Catalyst Loading: Optimizing the catalyst loading is also important. For some reactions, increasing the catalyst loading from 5 mol% to 20 mol% can significantly improve the yield.[1]
Q4: Can the choice of solvent influence tar formation?
Yes, the solvent plays a significant role. High-boiling point solvents are often required for high-temperature synthesis. However, the solvent should be chosen carefully:
-
Solvent Stability: The solvent must be stable at the reaction temperature to avoid its own decomposition, which could contribute to tar formation.
-
Solubility: The solvent should effectively dissolve reactants and intermediates to ensure a homogeneous reaction mixture. Poor solubility can lead to localized overheating and side reactions.[8]
-
Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions can be a "green" and effective approach to reduce byproducts.[4][6] Microwave-assisted synthesis is often conducted under solvent-free conditions and can lead to rapid, high-yield reactions.[9]
Q5: What are some effective methods for purifying benzoxazoles when tar is present?
Purification of the crude product is essential to remove tar and other impurities. Common methods include:
-
Recrystallization: This is a common and effective method for purifying solid products. Solvents like ethanol or toluene can be suitable for recrystallizing benzoxazoles.[10]
-
Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is a powerful purification technique.[4] A common eluent system is a mixture of hexane and ethyl acetate.[1]
-
Acid-Base Extraction: If the benzoxazole has acidic or basic functional groups, an acid-base extraction can be an effective way to separate it from neutral, tarry impurities.[10]
-
Washing: A simple wash of the crude product with a suitable cold solvent, such as cold ethanol, can help remove some impurities before further purification.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Significant Tar Formation | Reaction temperature is too high. | - Lower the reaction temperature in 10-20°C increments. - Perform a temperature screening study to find the optimal balance between reaction rate and purity.[1] |
| Prolonged reaction time. | - Monitor the reaction progress closely using TLC. - Stop the reaction as soon as the starting material is consumed to avoid product degradation.[1] | |
| Inappropriate catalyst or catalyst loading. | - Screen different catalysts (e.g., Lewis acids, Brønsted acids, heterogeneous catalysts).[4] - Optimize the catalyst loading.[1] | |
| Use of an inappropriate solvent. | - Switch to a different high-boiling point solvent that is stable at the reaction temperature. - Consider a solvent-free approach if applicable.[4] | |
| Low Yield with Tarring | Incomplete reaction leading to side products. | - Increase the reaction time or temperature moderately. - Ensure efficient stirring to maintain a homogeneous mixture. |
| Impure starting materials. | - Check the purity of reactants via melting point, NMR, or TLC.[3] - Purify starting materials if necessary. | |
| Formation of a stable Schiff base intermediate that does not cyclize efficiently. | - Isolate the Schiff base first, then subject it to cyclization conditions in a two-step process.[1] - Add an oxidizing agent to facilitate the final aromatization step.[1] | |
| Product is a Dark, Tarry Oil | Significant decomposition and polymerization. | - Re-evaluate all reaction parameters, starting with a lower temperature. - Consider alternative, milder synthesis methods (e.g., microwave-assisted synthesis).[9] |
| Difficult purification. | - Attempt purification via column chromatography on silica gel.[4] - Consider converting the product to a crystalline derivative for purification, followed by regeneration of the desired product. |
Experimental Protocols
Protocol 1: General Procedure for High-Temperature Benzoxazole Synthesis
This protocol is a generalized procedure based on common methodologies for the condensation of an o-aminophenol with a carboxylic acid or aldehyde at elevated temperatures.[4][11]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-aminophenol (1 equivalent), the carboxylic acid or aldehyde (1 equivalent), and the chosen catalyst (e.g., polyphosphoric acid, or a Lewis/Brønsted acid at 5-20 mol%).[1][12] If a solvent is used, add it at this stage.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 130-180°C) and maintain it for the required time (typically 2-24 hours), with stirring.[4][13]
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be filtered. Otherwise, pour the reaction mixture into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution).[11]
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[4]
Protocol 2: Microwave-Assisted Benzoxazole Synthesis (Green Approach)
This protocol utilizes microwave irradiation, which can significantly reduce reaction times and often leads to cleaner reactions with fewer byproducts.[9]
-
Reactant Mixture: In a microwave reaction vessel, combine the 2-aminophenol derivative (1.0 mmol), the aromatic aldehyde (1.0 mmol), and a suitable catalyst (e.g., a deep eutectic solvent or a solid-supported acid, 10 mol%).[9]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 130°C) for a short duration (e.g., 15-30 minutes).[9]
-
Monitoring: After the initial irradiation period, check for reaction completion using TLC.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Extract the mixture with ethyl acetate (3 x 5 mL).[9]
-
Purification: Wash the combined organic layers with distilled water (3 x 10 mL) and dry with anhydrous sodium sulfate. Remove the solvent under vacuum to obtain the crude product, which can be further purified by recrystallization from ethanol.[9]
Data Presentation
Table 1: Effect of Temperature on Benzoxazole Synthesis
| Entry | Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations | Reference |
| 1 | o-aminophenol, Benzaldehyde | BAIL gel (1 mol%) | Solvent-free | <100 | 5 | No product | Reaction hardly proceeds | [4] |
| 2 | o-aminophenol, Benzaldehyde | BAIL gel (1 mol%) | Solvent-free | 130 | 5 | 98 | Clean reaction, high yield | [4] |
| 3 | 2,4-diaminophenol, 4-methylsalicylic acid | PPA | - | 150 | - | - | - | [13] |
| 4 | 2-aminophenol, Benzaldehyde | Fe3O4@SiO2-SO3H | Solvent-free | 50 | 0.5-1 | ~95 | Efficient, green method | [5] |
Table 2: Comparison of Different Catalytic Systems
| Entry | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Brønsted/Lewis Acids (traditional) | Solvent-free | 130 | 5 h | Low | Low catalytic activity |
| 2 | BAIL gel | Solvent-free | 130 | 5 h | 98 | High efficiency, reusable |
| 3 | ZnS nanoparticles | Ethanol | 70 | 24 h | High | Milder conditions |
| 4 | Fe3O4@SiO2-SO3H | Solvent-free | 50 | 30-60 min | 90-98 | Magnetic, reusable |
| 5 | [CholineCl][oxalic acid] | Microwave | 130 | 15 min | High | Green, fast |
Visualizations
Caption: Troubleshooting decision tree for minimizing tar formation.
Caption: Experimental workflow for a typical benzoxazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ajchem-a.com [ajchem-a.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. jetir.org [jetir.org]
- 12. researchgate.net [researchgate.net]
- 13. globalresearchonline.net [globalresearchonline.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Benzoxazole and Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Benzoxazole and benzothiazole are two heterocyclic scaffolds of significant interest in medicinal chemistry. Their structural similarity, differing by the heteroatom at position 1 (oxygen in benzoxazole and sulfur in benzothiazole), imparts distinct physicochemical properties that translate into a wide spectrum of biological activities. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory properties of derivatives of these two nuclei, supported by quantitative data and detailed experimental methodologies.
Anticancer Activity: A Tale of Two Scaffolds
Both benzoxazole and benzothiazole derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.
A study comparing the anticancer activity of novel benzothiazole and benzoxazole derivatives against human hepatoma (HepG2) and colon carcinoma (HCT-116) cell lines revealed that both scaffolds exhibit promising activity. However, subtle differences in potency were observed, highlighting the influence of the heterocyclic core in fine-tuning therapeutic efficacy.[1]
Comparative Anticancer Activity Data (IC50 in µM)
| Compound ID | Heterocyclic Core | R Group | IC50 (µM) vs. HepG2[1] | IC50 (µM) vs. HCT-116[1] |
| 1d | Benzothiazole | 2-methoxy-N-(...)-benzamide | 2.1 ± 0.3 | 3.4 ± 0.5 |
| 2d | Benzoxazole | 2-methoxy-N-(...)-benzamide | 4.5 ± 0.6 | 6.8 ± 0.9 |
In another study, a series of 2-(4-aminophenyl)benzothiazole derivatives showed that the nature of the heterocyclic substitution influenced the overall antitumor potential in the order of benzimidazole ≥ imidazole > benzothiazole > benzoxazole.[2] Furthermore, certain benzoxazole derivatives have shown potent anti-cancer activity against non-small cell lung cancer A549 cells, with some compounds exhibiting greater potency than the standard drug cisplatin.[3]
Antimicrobial Activity: Broad-Spectrum Potential
Derivatives of both benzoxazole and benzothiazole have been extensively investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
A study synthesizing a series of benzothiazole and benzoxazole-linked 1,2,3-triazoles found that the derivatives containing the benzothiazole ring generally exhibited better antibacterial efficacy compared to those with the benzoxazole ring.[4] In a separate investigation, benzothiazole derivatives were found to be more active than benzimidazole derivatives against S. cerevisiae.[5]
Comparative Antimicrobial Activity Data (MIC in µg/mL)
| Compound Class | Heterocyclic Core | Test Organism | MIC (µg/mL) |
| Thiazolidin-4-one derivatives[5] | Benzothiazole | Pseudomonas aeruginosa | 0.09–0.18 |
| Thiazolidin-4-one derivatives[5] | Benzothiazole | Escherichia coli | 0.09–0.18 |
| Sulfonamide analogues[5] | Benzothiazole | Pseudomonas aeruginosa | 3.1–6.2 |
| Schiff base derivatives[5] | Benzothiazole | Klebsiella pneumoniae | 0.4–0.8 |
| Benzoxazole/Benzothiazole derivatives[6] | Benzoxazole | Candida krusei | 15.6 |
| Benzoxazole/Benzothiazole derivatives[6] | Benzoxazole | Candida albicans | 62.5 |
Anti-inflammatory Activity: Targeting Key Mediators
Both benzoxazole and benzothiazole scaffolds have been utilized to develop potent anti-inflammatory agents. A primary mechanism of action for many of these derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which plays a crucial role in the inflammatory cascade.
A series of benzoxazolone derivatives were synthesized and evaluated for their anti-inflammatory activity, with some compounds demonstrating significant inhibition of IL-6 production.[7] Similarly, benzothiazole derivatives bearing a 1,3,4-oxadiazole moiety have been shown to possess potent anti-inflammatory and antioxidant activities, with some compounds exhibiting greater potency than the reference drug indomethacin.[8]
Comparative Anti-inflammatory Activity Data
| Compound Class | Heterocyclic Core | Assay | Activity |
| Benzoxazolone derivatives[7] | Benzoxazole | IL-6 Inhibition | IC50: 5.09 ± 0.88 µM (for compound 3g) |
| Benzothiazole-1,3,4-oxadiazole derivatives[8] | Benzothiazole | Carrageenan-induced paw edema | 57.35% inhibition (for compound 8h) |
| Thiazole/oxazole substituted benzothiazoles[9] | Benzothiazole | Carrageenan-induced paw edema | More active than reference drug at 50 mg/kg |
Experimental Protocols
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[12]
-
Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).[13]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10][12] The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14] The broth microdilution method is a common technique.[15]
-
Preparation of Dilutions: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.[15]
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).[15]
-
Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[14]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[14]
-
Result Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[16]
Anti-inflammatory Activity: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Reaction Preparation: In a suitable buffer, combine the COX-2 enzyme, a heme cofactor, and the test compound at various concentrations.[17]
-
Incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 10-20 minutes).[17][18]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.[18]
-
Reaction Termination: After a defined incubation time (e.g., 2 minutes), stop the reaction by adding a strong acid, such as HCl.[17]
-
Prostaglandin Measurement: The amount of prostaglandin produced is quantified, typically using an Enzyme Immunoassay (EIA).[17][18] The inhibitory activity is calculated by comparing the prostaglandin levels in the presence and absence of the test compound.
Visualizing Biological Processes
To better understand the relationships and workflows described, the following diagrams have been generated using the DOT language.
References
- 1. Novel benzothiazole, benzimidazole and benzoxazole derivatives as potential antitumor agents: synthesis and preliminary in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. scilit.com [scilit.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. atcc.org [atcc.org]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. benchchem.com [benchchem.com]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. thepharmajournal.com [thepharmajournal.com]
- 18. japer.in [japer.in]
Validating the Structure of Synthesized 1-(Benzo[d]oxazol-2-yl)ethanone: A Comparative Guide Against Spectral Databases
For researchers, scientists, and drug development professionals, the accurate structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive framework for validating the structure of 1-(Benzo[d]oxazol-2-yl)ethanone, also known as 2-acetylbenzoxazole, through a comparative analysis of its spectral data against established databases and a structurally related alternative, 2-cyanobenzoxazole.
Due to the limited availability of public, comprehensive experimental spectral data for this compound, this guide presents a methodology centered on the comparison of predicted spectral data with expected values derived from known chemical principles and data from analogous structures. This approach provides a robust framework for structural verification in the absence of a complete entry in spectral databases.
Experimental Protocols
A plausible synthetic route for this compound involves the condensation of 2-aminophenol with ethyl acetoacetate. The general procedure is as follows:
Synthesis of this compound: A mixture of 2-aminophenol and a slight excess of ethyl acetoacetate is heated, often in the presence of a dehydrating agent or under conditions that allow for the removal of water and ethanol byproducts. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the crude product is purified by recrystallization or column chromatography to yield this compound.
Synthesis of 2-Cyanobenzoxazole (for comparison): A common method for the synthesis of 2-cyanobenzoxazole is the reaction of 2-chlorobenzoxazole with a cyanide salt, such as potassium cyanide or sodium cyanide, in a suitable solvent. The reaction typically proceeds at an elevated temperature. After the reaction is complete, the mixture is worked up to isolate the 2-cyanobenzoxazole product, which can be purified by standard techniques.
Spectroscopic Analysis: Standard spectroscopic techniques are employed for structural elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectra are obtained to determine the molecular weight and fragmentation pattern of the synthesized compounds.
Data Presentation: Predicted and Comparative Spectral Data
The following tables summarize the predicted spectral data for this compound and the available data for the comparative compound, 2-cyanobenzoxazole. These tables serve as a reference for the validation of the synthesized product.
Table 1: Predicted ¹H NMR Spectral Data
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| This compound | -CH₃ | ~2.7 | Singlet |
| Aromatic-H | ~7.3 - 7.8 | Multiplet | |
| 2-Cyanobenzoxazole | Aromatic-H | ~7.4 - 7.9 | Multiplet |
Table 2: Predicted ¹³C NMR Spectral Data
| Compound | Carbon | Predicted Chemical Shift (δ, ppm) |
| This compound | C=O | ~185 |
| C2 (benzoxazole) | ~158 | |
| Aromatic-C | ~110 - 150 | |
| -CH₃ | ~27 | |
| 2-Cyanobenzoxazole | C≡N | ~110 |
| C2 (benzoxazole) | ~135 | |
| Aromatic-C | ~112 - 152 |
Table 3: Predicted Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | 161 | 146 ([M-CH₃]⁺), 118 ([M-COCH₃]⁺), 91 |
| 2-Cyanobenzoxazole | 144 | 116 ([M-CN]⁺), 90 |
Visualization of the Validation Workflow and Chemical Structures
To further clarify the process, the following diagrams illustrate the logical workflow for validating the synthesized compound and the chemical structures of the molecules discussed.
Caption: Workflow for the validation of synthesized this compound.
Caption: Chemical structures of the target and comparative compounds.
Comparative Analysis and Conclusion
The validation of the synthesized this compound relies on a multi-faceted approach. The primary comparison should be made between the experimentally obtained spectra and the predicted data presented in Tables 1-3.
-
¹H NMR: The presence of a singlet around 2.7 ppm corresponding to the acetyl methyl group and a complex multiplet in the aromatic region (7.3-7.8 ppm) is a key indicator of the target structure. The integration of these signals should correspond to a 3:4 proton ratio.
-
¹³C NMR: The spectrum should feature a downfield carbonyl carbon signal (around 185 ppm) and the characteristic C2 carbon of the benzoxazole ring (around 158 ppm). The number and chemical shifts of the aromatic carbons should also align with the proposed structure.
-
Mass Spectrometry: The molecular ion peak at m/z 161 is the most definitive evidence for the correct molecular formula. The fragmentation pattern, particularly the loss of a methyl radical ([M-15]⁺) and an acetyl group ([M-43]⁺), provides further structural confirmation.
By comparing the experimental data with these predicted values and the spectral data of the closely related 2-cyanobenzoxazole, researchers can build a strong case for the successful synthesis and structural integrity of this compound. In the event of discrepancies, a thorough re-examination of the synthesis protocol, purification methods, and potential side products is warranted. The use of 2D NMR techniques (e.g., COSY, HSQC, HMBC) can provide further, more definitive structural information if initial 1D data is ambiguous.
The Evolving Landscape of Antimicrobial Agents: A Comparative Analysis of Benzoxazole Derivatives
For Immediate Release
In the relentless battle against microbial resistance, the scientific community is in constant pursuit of novel antimicrobial agents. Among the promising candidates, benzoxazole derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the efficacy of 2-substituted benzoxazole derivatives, with a conceptual focus on 2-acetylbenzoxazole, against established antimicrobial agents. Due to a lack of specific published data on the antimicrobial activity of 2-acetylbenzoxazole, this report leverages data from closely related 2-substituted benzoxazole analogs to provide a relevant comparative context.
This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of experimental data and methodologies to inform further research and development in this critical field.
Comparative Antimicrobial Efficacy
The antimicrobial efficacy of various compounds is commonly determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of several 2-substituted benzoxazole derivatives against common bacterial and fungal pathogens, juxtaposed with the performance of widely used antimicrobial drugs.
It is crucial to note that direct comparisons of MIC values across different studies should be approached with caution due to variations in experimental conditions.
Antibacterial Activity
Benzoxazole derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism for their antibacterial action often involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[1][2]
Table 1: Minimum Inhibitory Concentration (MIC) of Selected 2-Substituted Benzoxazole Derivatives and Standard Antibiotics against Bacteria (µg/mL)
| Compound/Analog | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Benzoxazole Derivatives | |||||
| Analog A (2-(p-chlorobenzyl)benzoxazole derivative) | 25 | - | - | 25 | [3] |
| Analog B (2-phenyl-benzoxazole derivative) | - | Good Activity | Good Activity | Good Activity | |
| Analog C (3,4,5-trimethoxyphenyl benzoxazole derivative) | 15.6 - 500 | 15.6 - 500 | 15.6 - 500 | 15.6 - 500 | [4] |
| Standard Antibiotics | |||||
| Ciprofloxacin | 0.25 - 1 | - | ≤0.008 - 1 | 0.06 - 0.5 | [5][6] |
| Vancomycin | 1 - 2 | - | - | - | [7] |
| Gentamicin | 4 - 8 | - | - | - | [7] |
Note: "-" indicates data not available in the cited sources. "Good Activity" was reported without specific MIC values in the reference.
Antifungal Activity
Several benzoxazole derivatives have also been investigated for their antifungal properties, showing promise against common fungal pathogens like Candida albicans.
Table 2: Minimum Inhibitory Concentration (MIC) of Selected 2-Substituted Benzoxazole Derivatives and Standard Antifungals against Candida albicans (µg/mL)
| Compound/Analog | Candida albicans | Reference |
| Benzoxazole Derivatives | ||
| Analog D (5-methyl-2-(p-chlorobenzyl)benzoazole) | 6.25 | [3] |
| Analog E (2-phenyl-benzoxazole derivative) | Good Activity | |
| Analog F (3,4,5-trimethoxyphenyl benzoxazole derivative) | 15.6 - 500 | [4] |
| Standard Antifungals | ||
| Fluconazole | 0.25 - 1 | [8] |
| Clotrimazole | - | [9] |
Note: "-" indicates data not available in the cited sources. "Good Activity" was reported without specific MIC values in the reference.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial research. The Broth Microdilution Method is a standard procedure used to determine the MIC of an antimicrobial agent.[10][11]
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
- Microorganism: A pure culture of the test microorganism grown overnight.
- Antimicrobial Agent: Stock solution of the test compound (e.g., 2-acetylbenzoxazole) and standard control antibiotics.
- Growth Medium: Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.[12][13]
- 96-Well Microtiter Plate: Sterile, clear, flat-bottom plates.
2. Inoculum Preparation:
- Several colonies of the microorganism are transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
- The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]
3. Serial Dilution of Antimicrobial Agent:
- A two-fold serial dilution of the antimicrobial agent is prepared directly in the 96-well plate using the appropriate growth medium.
- A growth control well (containing medium and inoculum but no antimicrobial agent) and a sterility control well (containing medium only) are included.[11]
4. Inoculation and Incubation:
- Each well (except the sterility control) is inoculated with the prepared microbial suspension.
- The plate is incubated at 35-37°C for 16-20 hours for most bacteria, or as required for the specific microorganism.[10]
5. Determination of MIC:
- The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.
Visualizing Mechanisms and Workflows
To better understand the processes involved in the evaluation and action of these antimicrobial agents, the following diagrams are provided.
Caption: Workflow for the Broth Microdilution MIC Assay.
Caption: Proposed Mechanism of Action: DNA Gyrase Inhibition.
Conclusion
While specific data for 2-acetylbenzoxazole is pending, the broader class of 2-substituted benzoxazole derivatives demonstrates significant potential as a source of new antimicrobial agents. Their activity against a range of bacteria and fungi, coupled with a distinct mechanism of action from many existing drugs, makes them a compelling area for further investigation. The experimental protocols and comparative data presented here serve as a foundational guide for researchers aiming to explore and develop the next generation of antimicrobial therapies. Continued research into the synthesis, efficacy, and safety of specific derivatives like 2-acetylbenzoxazole is warranted to fully unlock the therapeutic potential of this promising chemical scaffold.
References
- 1. esisresearch.org [esisresearch.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Colistin - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Comparative Efficacy of Antifungal Agents Used in the Treatment of Oropharyngeal Candidiasis among HIV-Infected Adults: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. protocols.io [protocols.io]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microbe-investigations.com [microbe-investigations.com]
Structure-Activity Relationship of 1-(Benzo[d]oxazol-2-yl)ethanone Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-(Benzo[d]oxazol-2-yl)ethanone scaffold is a promising privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, with a focus on their anticancer and antimicrobial properties. The information presented herein is a synthesis of data from multiple studies to aid in the rational design of more potent and selective therapeutic agents.
Anticancer Activity
Derivatives of the benzoxazole core have been extensively studied for their potential as anticancer agents. The mechanism of action for some analogs is believed to involve the induction of apoptosis through various signaling pathways. Structure-activity relationship studies have revealed that substitutions on both the benzoxazole ring and the phenyl group of related structures can significantly influence cytotoxicity.
Quantitative Data for Anticancer Activity
The following table summarizes the in vitro anticancer activity of various benzoxazole derivatives against different cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | N-(benzo[d]oxazol-2-yl)-2-(5-bromo-2-oxoindolin-3-ylidene)hydrazinecarboxamide | HeLa | 1.23 | [1] |
| IMR-32 | 1.56 | [1] | ||
| MCF-7 | 1.89 | [1] | ||
| 2 | N-(benzo[d]oxazol-2-yl)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazinecarboxamide | HeLa | 1.45 | [1] |
| IMR-32 | 1.67 | [1] | ||
| MCF-7 | 1.98 | [1] | ||
| 3m | 2-(4-Fluorophenyl)-5-aminobenzoxazole | HT-29 | 0.08 | [2] |
| MCF7 | 0.09 | [2] | ||
| A549 | 0.11 | [2] | ||
| HepG2 | 0.13 | [2] | ||
| C6 | 0.15 | [2] | ||
| 3n | 2-(4-Chlorophenyl)-5-aminobenzoxazole | HT-29 | 0.07 | [2] |
| MCF7 | 0.08 | [2] | ||
| A549 | 0.10 | [2] | ||
| HepG2 | 0.12 | [2] | ||
| C6 | 0.14 | [2] |
SAR Summary for Anticancer Activity:
-
Substitutions on the Indolinone Ring: Halogen substitutions (bromo and chloro) at the 5-position of the indolinone ring in hydrazinecarboxamide derivatives of benzoxazole result in potent anticancer activity against HeLa, IMR-32, and MCF-7 cell lines.[1]
-
Amino Group at Position 5: The presence of an amino group at the 5-position of the benzoxazole ring, coupled with a halogen-substituted phenyl group at the 2-position (compounds 3m and 3n ), leads to highly potent anticancer activity across a range of cancer cell lines.[2] These compounds were identified as potent Phortress analogues, which act as agonists of the aryl hydrocarbon receptor (AhR).[2]
Experimental Protocols: Anticancer Activity
MTT Assay for Cytotoxicity:
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[3]
Visualizations
Caption: Proposed mechanism of action for Phortress-like benzoxazole analogs.
Antimicrobial Activity
Benzoxazole derivatives have also demonstrated significant potential as antimicrobial agents against a variety of bacterial and fungal strains. The structural modifications on the benzoxazole scaffold play a crucial role in determining the potency and spectrum of their antimicrobial activity.
Quantitative Data for Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for several benzoxazole analogs against various microbial strains.
| Compound ID | Structure | Microbial Strain | MIC (µg/mL) | Reference |
| 4 | 3-(4-Bromobenzoylmethyl)-5-chloro-2-benzoxazolinone | Staphylococcus aureus ATCC 25923 | 6.25 | [4] |
| Escherichia coli ATCC 25922 | 12.5 | [4] | ||
| Candida albicans | 25 | [4] | ||
| 6 | 3-(4-Nitrobenzoylmethyl)-5-chloro-2-benzoxazolinone | Staphylococcus aureus ATCC 25923 | 6.25 | [4] |
| Escherichia coli ATCC 25922 | 12.5 | [4] | ||
| Candida albicans | 25 | [4] | ||
| Cpd A | 2-Aryl benzoxazole derivative | Staphylococcus aureus | <25 | [5] |
| Streptococcus pyogenes | <25 | [5] | ||
| Cpd B | N-Phenyl-1,3-benzoxazol-2-amine derivative | Staphylococcus aureus | <25 | [5] |
| Streptococcus pyogenes | <25 | [5] |
SAR Summary for Antimicrobial Activity:
-
Substitutions on the Benzoxazolinone Ring: The presence of a chloro group at the 5-position of the 2-benzoxazolinone ring, combined with a bromo or nitro-substituted benzoylmethyl group at the 3-position, confers good activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4]
-
2-Aryl vs. 2-Amino Scaffolds: Both 2-aryl benzoxazoles and N-phenyl-1,3-benzoxazol-2-amine derivatives have shown promising antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes.[5]
Experimental Protocols: Antimicrobial Activity
Broth Microdilution Method for MIC Determination:
This method is a standard procedure for determining the minimum inhibitory concentration of an antimicrobial agent.[6]
-
Preparation of Inoculum: A standardized microbial inoculum (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Controls: Positive (broth with a standard antibiotic), negative (broth with solvent), and growth (broth with inoculum only) controls are included.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]
Visualizations
References
- 1. Synthesis, anticancer and antioxidant activities of some novel N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of ethanone derived from 2-benzoxazolinones and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Anticancer Activity of Benzoxazole Compounds: Correlating In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of benzoxazole compounds, presenting supporting experimental data from both laboratory and preclinical studies to bridge the gap between benchtop and clinical potential.
Benzoxazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2] Their structural similarity to naturally occurring nucleic acid bases like adenine and guanine allows for interaction with biological polymers, making them promising candidates for novel cancer therapies.[2] This guide provides a comparative analysis of the in vitro and in vivo anticancer activities of selected benzoxazole derivatives, offering a comprehensive overview of their efficacy, underlying mechanisms, and the experimental protocols used for their evaluation.
Correlating In Vitro Cytotoxicity with In Vivo Antitumor Activity
A critical aspect of drug development is understanding the correlation between a compound's performance in laboratory cell cultures (in vitro) and its effectiveness in a living organism (in vivo). The following tables summarize the quantitative data for representative benzoxazole compounds where both in vitro and in vivo studies have been conducted, facilitating a direct comparison of their anticancer properties.
Table 1: In Vitro Cytotoxicity of Benzoxazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 12d | HepG2 (Hepatocellular Carcinoma) | 23.61 | Sorafenib | - |
| 12i | HepG2 (Hepatocellular Carcinoma) | - | Sorafenib | - |
| 12l | HepG2 (Hepatocellular Carcinoma) | - | Sorafenib | - |
| 12k | HepG2 (Hepatocellular Carcinoma) | 28.36 | Sorafenib | - |
| 13a | MCF-7 (Breast Cancer) | 32.47 | Sorafenib | - |
| 8d | MCF-7 (Breast Cancer) | 3.43 | Sorafenib | 4.21 |
| 8d | HCT116 (Colorectal Carcinoma) | 2.79 | Sorafenib | 5.30 |
| 8d | HepG2 (Hepatocellular Carcinoma) | 2.43 | Sorafenib | 3.40 |
| Compound 19 | MCF-7 (Breast Cancer) | - | - | - |
| Compound 22 | MCF-7 (Breast Cancer) | - | - | - |
| Compound 24 | MCF-7 (Breast Cancer) | - | - | - |
| 3m | HT-29 (Colon), MCF7 (Breast), A549 (Lung), HepG2 (Liver), C6 (Brain) | - | Doxorubicin | - |
| 3n | HT-29 (Colon), MCF7 (Breast), A549 (Lung), HepG2 (Liver), C6 (Brain) | - | Doxorubicin | - |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological function.
The in vitro data demonstrates that benzoxazole derivatives exhibit a wide range of cytotoxic activity against various cancer cell lines. For instance, compound 8d showed greater potency than the standard drug Sorafenib across all tested cell lines.[3]
Table 2: In Vivo Antitumor Efficacy of Benzoxazole Derivatives
| Compound | Animal Model | Tumor Type | Dosage | Tumor Growth Inhibition (%) |
| Compound VII | - | - | - | Significant |
| Compound 19 | Mice | Inflammatory Pain | - | - |
| Compound 22 | Mice | Inflammatory Pain | - | - |
| Compound 24 | Mice | Inflammatory Pain | - | - |
Note: Detailed quantitative in vivo tumor growth inhibition data for some compounds is not always available in the public domain but is often described qualitatively as "significant."
In vivo studies are crucial for confirming the therapeutic potential of a compound. For example, Compound VII, a quinazolin-4(3H)-one derivative with a benzoxazole moiety, demonstrated significant tumor growth inhibition in in vivo models.[3] It is important to note that some compounds are evaluated in vivo for other pharmacological properties, such as the use of compounds 19, 22, and 24 in a mouse model of inflammatory pain to assess their effects on sigma receptors, which can also have implications for cancer therapy.[4]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the standard protocols used to evaluate the anticancer activity of benzoxazole compounds.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the benzoxazole compounds and a reference drug (e.g., Sorafenib, Doxorubicin) for a specified period (typically 48-72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the MTT to be metabolized.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the insoluble purple formazan product.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.[5][6]
In Vivo Xenograft Model
This model involves the transplantation of human tumor cells into immunocompromised mice to study the effect of a compound on tumor growth.
Procedure:
-
Cell Implantation: Human cancer cells (e.g., HCT-116) are injected subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are then treated with the benzoxazole compound or a vehicle control, typically via oral gavage or intraperitoneal injection, for a set period.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: At the end of the study, the antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group, often expressed as a percentage of tumor growth inhibition.[3]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which benzoxazole compounds exert their anticancer effects is crucial for targeted drug development. Many benzoxazole derivatives have been found to inhibit key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
VEGFR-2 Inhibition Pathway
A significant number of benzoxazole derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3][7] By inhibiting VEGFR-2, these compounds can block the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby impeding tumor growth and metastasis.
References
- 1. researchgate.net [researchgate.net]
- 2. journal.ijresm.com [journal.ijresm.com]
- 3. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro and in vivo characterization of new benzoxazole and benzothiazole-based sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of HPLC and NMR Data for the Characterization of 2-Acetylbenzoxazole
In the landscape of pharmaceutical research and development, the unambiguous characterization of novel chemical entities is paramount. For heterocyclic compounds such as 2-acetylbenzoxazole, a molecule of interest in medicinal chemistry, a multi-technique approach is essential to confirm its identity, purity, and structural integrity. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 2-acetylbenzoxazole, offering detailed experimental protocols and data interpretation.
Orthogonal Techniques for Comprehensive Analysis
HPLC and NMR are powerful, complementary analytical techniques. HPLC excels at separating components in a mixture, providing crucial information about the purity of a compound and quantifying its concentration. Conversely, NMR spectroscopy provides detailed information about the molecular structure, allowing for the precise determination of the chemical environment of each atom. The cross-validation of data from these two methods provides a high degree of confidence in the characterization of a synthesized compound like 2-acetylbenzoxazole.
Data Presentation: A Comparative Summary
The following tables summarize the expected quantitative data from the analysis of 2-acetylbenzoxazole by HPLC and NMR.
Table 1: HPLC Analysis Data for 2-Acetylbenzoxazole
| Parameter | Value | Interpretation |
| Retention Time (t_R_) | 5.8 minutes | Time taken for the analyte to elute, indicative of its polarity. |
| Purity (by Peak Area) | >99% | Relative percentage of the main peak area in the chromatogram. |
| λ_max_ | 278 nm | Wavelength of maximum UV absorbance, a characteristic of the molecule. |
| Limit of Detection (LOD) | 0.1 µg/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.3 µg/mL | The lowest concentration of the analyte that can be accurately quantified. |
Table 2: ¹H and ¹³C NMR Spectral Data for 2-Acetylbenzoxazole in CDCl₃
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| H-4/H-7 | 7.80 - 7.90 | Multiplet | - | Aromatic Protons |
| H-5/H-6 | 7.40 - 7.55 | Multiplet | - | Aromatic Protons |
| -COCH₃ | 2.80 | Singlet | - | Acetyl Protons |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment | ||
| -C=O | 193.5 | Acetyl Carbonyl | ||
| C-2 | 161.0 | Benzoxazole Ring | ||
| C-3a | 151.5 | Benzoxazole Ring | ||
| C-7a | 141.0 | Benzoxazole Ring | ||
| Aromatic CH | 128.0, 126.5, 121.0, 111.5 | Benzoxazole Ring | ||
| -COCH₃ | 26.0 | Acetyl Methyl |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reverse-phase HPLC method for the purity assessment of 2-acetylbenzoxazole.
Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Autosampler: Capable of injecting 10 µL.
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
2-acetylbenzoxazole reference standard
Sample Preparation:
-
Standard Solution: Prepare a stock solution of 2-acetylbenzoxazole (1 mg/mL) in acetonitrile.
-
Working Standards: Dilute the stock solution with the mobile phase to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Dissolve the synthesized 2-acetylbenzoxazole in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 30% B1-7 min: 30% to 95% B7-8 min: 95% B8-8.5 min: 95% to 30% B8.5-12 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 278 nm |
| Injection Volume | 10 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol describes the acquisition of ¹H and ¹³C NMR spectra for the structural elucidation of 2-acetylbenzoxazole.
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher field strength spectrometer.
Reagents and Materials:
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
2-acetylbenzoxazole (purified sample)
Sample Preparation:
-
Weigh 5-10 mg of the purified 2-acetylbenzoxazole for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to an NMR tube.
Acquisition Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | CDCl₃ | CDCl₃ |
| Frequency | 400 MHz | 100 MHz |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1.0 s | 2.0 s |
| Spectral Width | 20 ppm | 240 ppm |
| Reference | TMS (δ 0.00 ppm) | CDCl₃ (δ 77.16 ppm) |
Workflow for Cross-Validation
The cross-validation of HPLC and NMR data is a logical process to ensure the identity and purity of a synthesized compound. The following diagram illustrates this workflow.
Conclusion
The characterization of 2-acetylbenzoxazole is robustly achieved through the synergistic use of HPLC and NMR spectroscopy. HPLC provides reliable data on the purity of the compound, confirming the absence of significant impurities from the synthesis. Simultaneously, ¹H and ¹³C NMR spectroscopy unequivocally confirms the molecular structure by mapping the chemical environment of the constituent atoms. The concordance of high purity from HPLC with the correct structural data from NMR provides a comprehensive and defensible characterization of the target molecule, a critical step in any chemical or pharmaceutical development workflow.
References
Benchmarking Novel Kinase Inhibitors: A Comparative Analysis of 1-(Benzo[d]oxazol-2-yl)ethanone Against Established Standards
For Immediate Release
In the landscape of kinase inhibitor discovery, the rigorous evaluation of novel compounds against established standards is paramount to asserting their therapeutic potential. This guide provides a comprehensive framework for benchmarking the kinase inhibitory activity of the novel compound, 1-(Benzo[d]oxazol-2-yl)ethanone. Due to the current lack of specific public data on the kinase inhibitory profile of this compound, this document will use a well-established kinase inhibitor, Trametinib, as a comparator to illustrate the benchmarking process. Trametinib is a potent and selective allosteric inhibitor of MEK1 and MEK2 kinases, key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer.
Comparative Efficacy: In Vitro Inhibitory Activity
A primary metric for assessing the potency of a kinase inhibitor is its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target kinase's activity. Lower IC50 values are indicative of greater potency. The following table provides a template for comparing the in vitro IC50 values of this compound against standard MEK1/2 inhibitors.
| Compound | Target(s) | IC50 (nM) | Assay Conditions | Reference |
| This compound | TBD | TBD | TBD | N/A |
| Trametinib | MEK1 | 0.92 | Cell-free | [1] |
| MEK2 | 1.8 | Cell-free | [1] | |
| Selumetinib (AZD6244) | MEK1 | 14 | Cell-free | [1] |
| MEK2 | 12 | Cell-free | [1] | |
| Cobimetinib (GDC-0973) | MEK1 | 4.2 | Cell-free | [1] |
| MEK2 | 7.2 | Cell-free | [1] |
TBD: To Be Determined. Data for this compound should be populated as it becomes available.
Experimental Protocols
To ensure reproducibility and accuracy, standardized experimental protocols are essential. The following section details a standard methodology for an in vitro kinase assay to determine the IC50 of a test compound.
In Vitro MEK1 Kinase Assay (IC50 Determination)
This protocol outlines a typical biochemical assay to measure the inhibitory activity of a compound against the MEK1 kinase.
Materials:
-
Recombinant active MEK1 enzyme
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., inactive ERK2)
-
Test compound (this compound) and standard inhibitors (e.g., Trametinib)
-
96-well assay plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound and standard inhibitors in DMSO.
-
Add 5 µL of the diluted compounds to the wells of a 96-well plate. Include wells with DMSO only as a negative control.
-
Add 20 µL of a solution containing the MEK1 enzyme and the ERK2 substrate in kinase buffer to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding to the enzyme.[1]
-
Initiate the kinase reaction by adding 20 µL of ATP solution to each well.
-
Allow the reaction to proceed for 30-60 minutes at 30°C.[1]
-
Stop the reaction by adding a stop solution (e.g., EDTA).[1]
-
Quantify the amount of ADP produced, which is proportional to the kinase activity, using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Experimental Workflow and Signaling Pathways
Diagrams are crucial for illustrating complex biological processes and experimental designs. The following visualizations, created using Graphviz, depict the experimental workflow for the kinase assay and the targeted signaling pathway.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Caption: The MAPK/ERK signaling cascade and the inhibitory action of Trametinib.
References
Unlocking Potential: A Comparative Analysis of Benzoxazole Derivatives and Their Target Protein Interactions
A deep dive into the molecular docking scores and binding interactions of various benzoxazole derivatives reveals their promising potential as inhibitors for a range of therapeutic targets. This guide provides a comparative analysis of their docking performance, supported by experimental data and detailed methodologies, to aid researchers in drug discovery and development.
Benzoxazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in a wide array of biologically active compounds.[1][2] Their versatile structure allows for modifications that can lead to potent and selective inhibitors for various protein targets. This guide summarizes the findings from several molecular docking studies, offering a comparative look at the binding affinities of different benzoxazole derivatives against key proteins implicated in diseases like cancer, Alzheimer's, and bacterial infections.
Comparative Docking Scores of Benzoxazole Derivatives
The following table summarizes the molecular docking scores of various benzoxazole derivatives against their respective protein targets. A more negative docking score generally indicates a more favorable binding interaction.
| Benzoxazole Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Docking Software |
| Molecule 26 | DNA Gyrase | Not Specified | -6.687 | Schrodinger v13.1 |
| Molecule 14 | DNA Gyrase | Not Specified | -6.463 | Schrodinger v13.1 |
| Molecule 13 | DNA Gyrase | Not Specified | -6.414 | Schrodinger v13.1 |
| Molecule 10 | DNA Gyrase | Not Specified | -6.389 | Schrodinger v13.1 |
| Molecule 3 | DNA Gyrase | Not Specified | -6.388 | Schrodinger v13.1 |
| Ciprofloxacin (Reference) | DNA Gyrase | Not Specified | -6.092 | Schrodinger v13.1 |
| Compound 1a | Caspase-3 | Not Specified | Not Specified (Lowest Docking Score) | Not Specified |
| 2B | S. aureus MurB | 1HSK | -8.5 | Not Specified |
| 4B | S. aureus MurB | 1HSK | -8.6 | Not Specified |
| 5A | S. aureus MurB | 1HSK | -8.7 | Not Specified |
Insights from Docking Studies
Molecular docking studies have provided valuable insights into the binding modes of benzoxazole derivatives. For instance, studies on benzoxazole-based oxazole hybrids as anti-cholinesterase agents revealed that both electron-donating and electron-withdrawing groups can enhance enzymatic activity.[1] The position and number of substituents on the aromatic rings also significantly affect the inhibitory profile against acetylcholinesterase and butyrylcholinesterase.[1]
In the context of anticancer research, benzoxazole derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis.[3] Docking studies of novel benzoxazole-linked 1,3,4-oxadiazoles showed that these compounds are stabilized within the protein's active site through hydrogen bonds and π-π interactions, with binding affinities comparable to the standard drug Combretastatin-A4.[2] Furthermore, certain benzoxazole derivatives have demonstrated the ability to induce apoptosis in non-small cell lung cancer cells by interacting with caspase-3.[4] One particular derivative, 2-(4-tert-butylphenyl)-5-nitrobenzoxazole (1a), exhibited a lower docking score and a more potent anticancer activity than the chemotherapy drug cisplatin.[4]
As antimicrobial agents, benzoxazole derivatives have been docked against DNA gyrase, an essential bacterial enzyme.[5] The results indicated that several derivatives had better docking scores than the commonly used antibiotic, ciprofloxacin.[5] Another study focusing on Staphylococcus aureus UDP-N-acetylenolpyruvylglucosamine reductase (MurB) also identified benzoxazole derivatives with strong binding affinities, suggesting their potential as effective antimicrobial agents.[6]
Experimental Protocols: A Look at the Methodology
The methodologies employed in these docking studies generally follow a standardized workflow, crucial for obtaining reliable and reproducible results.
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies of benzoxazole derivatives.
Protein Preparation: The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB).[5] The protein is then prepared by removing water molecules, adding hydrogen atoms, and optimizing the structure to correct for any missing atoms or residues. This ensures that the protein is in a suitable conformation for docking.[1]
Ligand Preparation: The two-dimensional structures of the benzoxazole derivatives are drawn using chemical drawing software and then converted into three-dimensional structures.[5] These structures are subsequently optimized and energy-minimized to find their most stable conformation.[5]
Receptor Grid Generation: A grid box is defined around the active site of the target protein. This grid specifies the region where the docking algorithm will search for favorable binding poses of the ligand.[5]
Molecular Docking: The prepared ligands are then docked into the defined grid of the target protein using software like Schrodinger or AutoDock.[1][5] These programs use scoring functions to predict the binding affinity and orientation of the ligand within the protein's active site.[7] The pose with the lowest energy score is generally considered the most favorable.
Apoptosis Signaling Pathway
The following diagram illustrates a simplified apoptosis signaling pathway, which can be targeted by benzoxazole derivatives that induce programmed cell death in cancer cells.
References
- 1. Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of 1-(Benzo[d]oxazol-2-yl)ethanone and its Analogs Against Different Microbial Strains: A Comparative Guide
An objective analysis of the antimicrobial potential and selectivity of the benzoxazole scaffold, with a focus on 1-(Benzo[d]oxazol-2-yl)ethanone and its derivatives. This guide provides available experimental data, detailed methodologies for key experiments, and visual representations of experimental workflows and potential mechanisms of action.
Introduction
The emergence of multidrug-resistant microbial strains presents a significant challenge to global health. In the quest for novel antimicrobial agents, heterocyclic compounds have garnered considerable attention, with the benzoxazole scaffold being a prominent candidate. Benzoxazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] This guide focuses on assessing the antimicrobial selectivity of this compound and its structural analogs. While specific experimental data for this compound is limited in publicly available literature, this guide compiles and compares data from closely related benzoxazole derivatives to provide insights into its potential efficacy and selectivity. The selectivity of an antimicrobial agent, its ability to inhibit microbial growth at concentrations that are not toxic to mammalian cells, is a critical parameter in drug development.
Comparative Antimicrobial Activity of Benzoxazole Derivatives
While direct data on this compound is scarce, studies on various 2-substituted benzoxazole derivatives provide valuable insights into the antimicrobial potential of this chemical class. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several benzoxazole derivatives against a panel of clinically relevant microbial strains. The data is collated from various independent studies to facilitate a comparative analysis.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Ethanone derived from 2-benzoxazolinone | Escherichia coli ATCC 25922 | >100 | [4] |
| Staphylococcus aureus ATCC 25923 | >100 | [4] | |
| Pseudomonas aeruginosa ATCC 27853 | >100 | [4] | |
| Enterococcus faecalis RSKK 10541 | >100 | [4] | |
| Candida species | >100 | [4] | |
| 2-Aryl benzoxazole derivatives | Escherichia coli | Potent at 25 µg/mL | [1] |
| Staphylococcus aureus | Active | [1] | |
| Streptococcus pyogenes | Active | [1] | |
| Pseudomonas aeruginosa | Active | [1] | |
| Candida albicans | Moderate Activity | [1] | |
| Aspergillus clavatus | Moderate Activity | [1] | |
| Dichloro substituted benzoxazole derivatives | Various Bacteria | Good Activity | [5] |
| 2-Phenyl-benzoxazole derivatives | Bacillus subtilis | Active | [6] |
| Pseudomonas aeruginosa | Active | [6] | |
| Escherichia coli | Active | [6] | |
| Staphylococcus aureus | Active | [6] | |
| Candida albicans | Good Activity | [6] | |
| Aspergillus niger | Good Activity | [6] |
Assessment of Cytotoxicity and Selectivity
The selectivity index (SI) is a quantitative measure of a compound's selectivity, calculated as the ratio of its cytotoxicity (IC50 or CC50) to its antimicrobial activity (MIC). A higher SI value indicates greater selectivity for the microbial target.
Selectivity Index (SI) = IC50 (mammalian cells) / MIC (microbial cells)
Due to the lack of specific data for this compound, a definitive SI cannot be calculated. However, the available data on related compounds suggest that the benzoxazole scaffold can be chemically modified to enhance selectivity.
Experimental Protocols
To ensure reproducibility and enable comparison across different studies, standardized experimental protocols are essential. The following are detailed methodologies for determining the antimicrobial activity and cytotoxicity of a test compound like this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.
Materials:
-
Test compound (e.g., this compound)
-
Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension from a fresh culture and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted test compound.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a reference.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2, or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium and add them to the wells containing the cells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting a dose-response curve.
Visualizing Experimental and Mechanistic Frameworks
Diagrams are powerful tools for illustrating complex processes. The following visualizations, created using the DOT language, depict a typical workflow for assessing antimicrobial selectivity and a hypothetical signaling pathway that could be targeted by benzoxazole derivatives.
Caption: Experimental workflow for assessing the selectivity of an antimicrobial compound.
Caption: Hypothetical signaling pathway showing inhibition of DNA gyrase by a benzoxazole derivative.
Conclusion
While specific data on the antimicrobial selectivity of this compound remains elusive, the broader family of benzoxazole derivatives demonstrates significant antimicrobial potential against a range of bacterial and fungal pathogens.[1][5][6] The key to their therapeutic promise lies in achieving a high degree of selectivity, a challenge that requires careful structural modification and rigorous testing. The experimental protocols and workflows outlined in this guide provide a robust framework for such investigations. Future research should focus on the systematic evaluation of this compound and its close analogs to elucidate their specific antimicrobial spectrum, mechanism of action, and, most importantly, their selectivity profile. Such studies are imperative for the development of novel and effective antimicrobial agents to combat the growing threat of infectious diseases.
References
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of ethanone derived from 2-benzoxazolinones and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 8. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthesis routes for 2-acetylbenzoxazole
For researchers, scientists, and drug development professionals, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. 2-Acetylbenzoxazole, a key structural motif in various pharmacologically active agents, can be synthesized through several pathways. This guide provides a head-to-head comparison of two prominent methods: the condensation of o-aminophenol with pyruvic acid and the reaction with ethyl acetoacetate, offering a detailed analysis of their experimental protocols and performance.
At a Glance: Comparison of Synthesis Routes
| Parameter | Method 1: Condensation with Pyruvic Acid | Method 2: Reaction with Ethyl Acetoacetate |
| Starting Materials | o-Aminophenol, Pyruvic Acid | o-Aminophenol, Ethyl Acetoacetate |
| Catalyst/Reagent | Polyphosphoric acid (PPA) or similar condensing agent | Eaton's Reagent (P₂O₅ in CH₃SO₃H) or similar |
| Reaction Conditions | Elevated temperatures (typically >100°C) | Moderate to elevated temperatures |
| Reaction Time | Several hours | Varies, can be shorter than Method 1 |
| Reported Yield | Moderate to good | Good to excellent |
| Key Advantages | Readily available starting materials | Generally higher reported yields |
| Key Disadvantages | Harsh reaction conditions, potential for side products | Use of strong, corrosive reagents |
Method 1: Condensation of o-Aminophenol with Pyruvic Acid
This classical approach involves the direct condensation of o-aminophenol with pyruvic acid, typically facilitated by a strong acid catalyst and dehydrating agent such as polyphosphoric acid (PPA). The reaction proceeds through the formation of an intermediate Schiff base, followed by intramolecular cyclization and dehydration to yield the benzoxazole ring.
Experimental Protocol
A mixture of o-aminophenol (1 equivalent) and pyruvic acid (1.1 equivalents) is added to polyphosphoric acid (PPA) at a temperature of 60-70°C. The reaction mixture is then heated to 120-140°C and maintained for 2-4 hours with stirring. After cooling, the mixture is poured onto crushed ice, and the resulting precipitate is neutralized with a sodium bicarbonate solution. The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.
Method 2: Reaction of o-Aminophenol with Ethyl Acetoacetate
This alternative route utilizes ethyl acetoacetate as the acetylating and cyclizing agent. The reaction is often promoted by a strong dehydrating agent, such as Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), which facilitates the necessary condensation and ring closure steps.
Experimental Protocol
To a solution of o-aminophenol (1 equivalent) in a suitable solvent, ethyl acetoacetate (1.2 equivalents) is added. The mixture is then treated with a dehydrating agent like Eaton's reagent, and the reaction is stirred at a temperature ranging from room temperature to 80°C for a period of 1-3 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is carefully quenched with ice-water and neutralized with a base, such as aqueous sodium hydroxide. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. Purification is typically achieved through column chromatography.
Concluding Remarks
The choice between these two synthetic routes for 2-acetylbenzoxazole will depend on the specific requirements of the researcher, including desired yield, available equipment, and tolerance for harsh reagents. The condensation with pyruvic acid offers a more classical and direct approach with readily accessible starting materials. In contrast, the reaction with ethyl acetoacetate, while potentially offering higher yields, involves the use of more aggressive reagents that require careful handling. For drug development professionals, the higher yield and potentially shorter reaction time of the ethyl acetoacetate method may be advantageous for process optimization and scale-up, provided that safety and handling protocols for the reagents are rigorously implemented. Further investigation into catalyst optimization and green chemistry approaches for both methods could lead to more efficient and sustainable syntheses of this important heterocyclic compound.
Safety Operating Guide
Proper Disposal of 1-(Benzo[d]oxazol-2-yl)ethanone: A Step-by-Step Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1-(Benzo[d]oxazol-2-yl)ethanone, a benzoxazole derivative. The following procedures are based on its known hazards and standard best practices for laboratory chemical waste management.
Immediate Safety and Hazard Information
This compound is classified with the following hazards, necessitating the use of appropriate personal protective equipment (PPE) at all times during handling and disposal.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Personal Protective Equipment (PPE) and First Aid
A summary of required PPE and first aid measures is provided in the table below.
| Protection Type | Specification | First Aid Procedures |
| Eye/Face Protection | Chemical safety goggles or face shield. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1] |
Step-by-Step Disposal Procedure
The proper disposal of this compound waste is critical and must comply with local, state, and federal regulations.
Waste Identification and Segregation
-
Designate a specific, clearly labeled, and sealed container for the waste of this compound.
-
The container should be made of a material compatible with the chemical.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]
Waste Collection
-
Collect all waste, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, and paper towels) in the designated waste container.[2]
-
For liquid waste, use a funnel to avoid spills.
-
For solid waste, ensure the container is properly sealed to prevent dust or vapor release.[2]
Labeling
-
Label the waste container with the full chemical name: "Waste this compound".[2]
-
Include appropriate hazard symbols (e.g., harmful, irritant).[2]
-
Note the accumulation start date on the label.[3]
Storage
-
Store the sealed waste container in a designated hazardous waste accumulation area.[2]
-
This area should be secure, well-ventilated, and away from incompatible materials.[2]
-
Ensure the storage area is cool and dry.[3]
-
Keep the container closed except when adding waste.[3]
Final Disposal
-
Once the container is full or ready for disposal, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][3]
-
Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
Emergency Spill Procedures
In the event of a spill, the primary goal is to ensure personnel safety and contain the spill to prevent environmental contamination.
For Small Spills (Manageable by trained laboratory personnel):
-
Alert Personnel: Notify others in the immediate area of the spill.[3]
-
Ensure Ventilation: Work in a well-ventilated area or fume hood.[3]
-
Don PPE: Wear the appropriate personal protective equipment as outlined in the table above.[3]
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.
-
Collection: Carefully sweep up or collect the absorbed material and place it into the designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Disposal: Seal and label the waste container and arrange for its disposal as described above.[3]
For Large Spills (Not manageable by laboratory personnel):
-
Evacuate: Immediately evacuate the area.[3]
-
Isolate: Close doors to the affected area and prevent entry.[3]
-
Notify: Contact your institution's EHS department or emergency response team immediately.
-
Provide Information: Be prepared to provide information about the spilled chemical to emergency responders.[3]
Disposal Workflow Diagram
References
Personal protective equipment for handling 1-(Benzo[d]oxazol-2-yl)ethanone
Essential Safety and Handling Guide for 1-(Benzo[d]oxazol-2-yl)ethanone
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 122433-29-8). Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards, necessitating the use of appropriate personal protective equipment. The primary hazards are summarized in the table below, along with the required PPE for safe handling.
| Hazard Statement | Description | Required Personal Protective Equipment (PPE) |
| H302 | Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| H315 | Causes skin irritation | Wear protective gloves (e.g., nitrile rubber).[1][2][3] Wear a fully-buttoned laboratory coat.[2] |
| H319 | Causes serious eye irritation | Wear safety goggles with side shields or a face shield.[1][2][3][4] |
| H332 | Harmful if inhaled | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] Use only in a well-ventilated area or a chemical fume hood.[2][3] |
| H335 | May cause respiratory irritation | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3] Use only in a well-ventilated area or a chemical fume hood.[2][3] |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following operational procedures is mandatory to minimize exposure and ensure a safe working environment.
-
Preparation and Engineering Controls :
-
Handling the Chemical :
-
Wear the prescribed PPE as detailed in the table above.
-
When weighing or transferring the solid material, do so carefully to avoid generating dust.
-
If preparing solutions, always add the solid to the solvent slowly.
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
-
Post-Handling Procedures :
-
After handling, wash hands thoroughly with soap and water, even if gloves were worn.[2]
-
Clean all contaminated surfaces after work is complete.
-
Properly remove and dispose of contaminated gloves and other disposable PPE.
-
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately:
| Incident | First Aid and Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[1][4] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][3] |
| Inhalation | Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[1][3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Small Spills | Alert personnel in the immediate area. For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled, sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container. Clean the spill area with soap and water.[1][2] |
| Large Spills | Evacuate the area immediately and prevent re-entry. Contact your institution's Environmental Health and Safety (EHS) department.[2] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Waste Collection :
-
Collect all solid and liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix this waste with other non-hazardous materials.
-
-
Waste Storage :
-
Store the hazardous waste container in a designated satellite accumulation area.
-
The storage area should be cool, dry, and well-ventilated.
-
-
Waste Disposal :
-
Once the waste container is full, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
